Boc-3,5-Dibromo-D-tyrosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNCGRWSBGBKP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679410 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204692-75-1 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-3,5-Dibromo-D-tyrosine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Boc-3,5-Dibromo-D-tyrosine. This N-terminally protected, halogenated derivative of the non-proteinogenic amino acid D-tyrosine is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of two bromine atoms on the aromatic ring significantly influences its chemical reactivity and biological activity, making it a compound of interest for creating novel therapeutic agents and research tools.
Core Chemical Properties
This compound is a white to off-white powder. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [1] |
| Molecular Weight | 439.10 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 139-143 °C | [1] |
| Optical Rotation | [α]²⁰/D = -34 ± 1° (c=1 in Dioxane) | |
| CAS Number | 204692-75-1 | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 2-8 °C | [] |
Chemical Structure
The structure of this compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of the D-tyrosine backbone. The phenyl ring of the tyrosine side chain is substituted with two bromine atoms at the 3 and 5 positions.
Experimental Protocols
Synthesis of 3,5-Dibromo-D-tyrosine (General Procedure)
This procedure is adapted from methods reported for the L-isomer and provides a likely pathway for the synthesis of the D-isomer.
Materials:
-
D-Tyrosine
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
5% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of Ethyl acetate, Hexanes, and Methanol with a small percentage of Acetic Acid)
Methodology:
-
Dissolution: Dissolve D-tyrosine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (2 equivalents) to the stirring solution in one portion.
-
Reaction: Allow the reaction to stir at room temperature for approximately 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer three times with a 5% aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Wash the organic layer three times with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system.
N-Boc Protection of 3,5-Dibromo-D-tyrosine (General Procedure)
This is a standard procedure for the N-terminal protection of amino acids using Boc-anhydride.
Materials:
-
3,5-Dibromo-D-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
-
Solvent system (e.g., Dioxane/water, THF)
-
Ethyl acetate
-
Saturated aqueous potassium bisulfate (KHSO₄) solution or dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
Methodology:
-
Dissolution: Dissolve 3,5-Dibromo-D-tyrosine (1 equivalent) in the chosen solvent system.
-
Base Addition: Add the base (1.2 - 2.0 equivalents) to the solution and stir until dissolved.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Add water to the reaction mixture.
-
Acidify the aqueous layer to a pH of 2-3 with a saturated aqueous solution of potassium bisulfate or dilute HCl.
-
Extract the product with ethyl acetate (3 times).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
References
The Role of Boc-3,5-Dibromo-D-tyrosine in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-Dibromo-D-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the field of biochemistry, particularly in peptide synthesis and drug discovery. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus and the dibromination of the tyrosine ring provide unique chemical properties that are leveraged to create novel peptides with enhanced biological activity and stability. This technical guide explores the primary applications of this compound, detailing its use in the synthesis of bioactive peptides and presenting relevant experimental methodologies.
The presence of bromine atoms on the aromatic ring of the D-tyrosine residue can significantly influence the conformation and binding properties of a peptide. This modification has been explored in the development of therapeutic agents, including those with potential applications in oncology and neurology.
Core Applications in Biochemistry
The principal application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group allows for a stepwise and controlled assembly of amino acids into a desired peptide sequence. The dibrominated D-tyrosine moiety is introduced to impart specific characteristics to the final peptide, such as:
-
Enhanced Biological Activity: The bulky and electronegative bromine atoms can alter the peptide's interaction with its biological target, potentially leading to increased potency.
-
Increased Stability: The D-configuration of the amino acid and the halogenation can confer resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.
-
Modified Conformation: The steric hindrance and electronic effects of the dibromo-tyrosine can induce specific secondary structures in the peptide, which may be crucial for its activity.
Beyond peptide synthesis, this compound is also utilized in the development of fluorescent probes and in bioconjugation processes.[1]
Experimental Protocols
A key application of this compound is its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Below is a representative protocol for the manual Boc-SPPS method.
Protocol: Incorporation of this compound using Manual Boc-SPPS
1. Resin Preparation:
- Swell the desired resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
- Wash the swollen resin with DCM and then with N,N-dimethylformamide (DMF).
2. First Amino Acid Attachment (if applicable):
- Couple the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method).
3. Peptide Chain Elongation (Single Coupling Cycle):
4. Final Cleavage and Purification:
- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., hydrogen fluoride or trifluoromethanesulfonic acid).
- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The introduction of 3,5-dibromo-D-tyrosine can have a significant impact on the biological activity of peptides. The following table summarizes representative data on the inhibitory effects of dibromotyrosine-inspired analogues on prostate cancer cell lines.
| Compound | Description | Cell Line | Assay | Result (IC50 or % Inhibition) |
| Ester Analogue 5 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-proliferative (MTT) | ~40% inhibition at 10 µM |
| Ester Analogue 6 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-proliferative (MTT) | ~35% inhibition at 10 µM |
| Ether Analogue 11 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-proliferative (MTT) | ~60% inhibition at 10 µM |
| Ether Analogue 12 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-proliferative (MTT) | ~55% inhibition at 10 µM |
| Ester Analogue 5 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-migratory (Wound-healing) | High activity |
| Ester Analogue 6 | Dibromotyrosine-inspired phenolic ester | PC-3 | Anti-migratory (Wound-healing) | High activity |
| Ether Analogue 11 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-migratory (Wound-healing) | Moderate activity |
| Ether Analogue 12 | Dibromotyrosine-inspired phenolic ether | PC-3 | Anti-migratory (Wound-healing) | Moderate activity |
Data synthesized from a study on dibromotyrosine analogues as inhibitors of human prostate cancer proliferation and migration.[2]
Visualizations
Workflow for Synthesis and Evaluation of Peptides Containing this compound
The following diagram illustrates the general workflow from the synthesis of a peptide containing this compound to its biological evaluation.
Caption: General workflow for peptide synthesis and biological testing.
Conclusion
This compound is a valuable reagent for chemists and biochemists engaged in peptide-based drug discovery and development. Its unique structure allows for the creation of modified peptides with potentially enhanced therapeutic properties. The ability to incorporate this unnatural amino acid using standard solid-phase synthesis techniques makes it an accessible tool for creating diverse peptide libraries for screening and optimization. Further research into peptides containing this compound is likely to yield novel therapeutic leads for a variety of diseases.
References
- 1. High level production of bioactive di- and tri-tyrosine peptides by protease-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Boc-3,5-Dibromo-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-tert-butyloxycarbonyl-3,5-dibromo-D-tyrosine (Boc-3,5-Dibromo-D-tyrosine). This valuable synthetic amino acid is a crucial building block in peptide synthesis, offering a unique combination of a stereospecific D-amino acid backbone and a chemically reactive di-brominated phenolic side chain. Its incorporation into peptides can enhance resistance to enzymatic degradation and provide a handle for further chemical modifications, making it a significant tool in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2][]
| Property | Value |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ |
| Molecular Weight | 439.10 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 139-143 °C |
| Optical Rotation | [α]²⁰/D ≈ -33° (c=1 in Dioxane) |
| CAS Number | 204692-75-1 |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic bromination of the commercially available N-α-Boc-D-tyrosine. This method ensures the retention of the stereochemistry at the α-carbon and selectively introduces two bromine atoms onto the aromatic ring.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
References
The Halogen Advantage: A Technical Guide to the Discovery and Significance of Halogenated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of halogen atoms into amino acid structures represents a pivotal strategy in the fields of chemical biology and drug discovery.[1][2][3] Naturally occurring halogenated amino acids, primarily found in marine organisms, exhibit a wide array of biological activities, from antimicrobial to anticancer effects.[1][4] This has inspired the synthetic exploration of halogenation as a tool to modulate the physicochemical properties of amino acids and the peptides and proteins that contain them. This in-depth technical guide delves into the discovery of these unique biomolecules, their profound biological significance, and the experimental methodologies employed in their study and application. The introduction of halogens can enhance proteolytic stability, modulate receptor binding affinity, and alter cellular uptake, making halogenated amino acids invaluable assets in the development of novel therapeutics.[2][5]
Discovery and Natural Occurrence
The discovery of halogenated amino acids is intrinsically linked to the exploration of marine biodiversity. Sponges, tunicates, and marine microorganisms are prolific producers of these compounds, with brominated and chlorinated amino acids being the most common.[1] Fluorinated amino acids, on the other hand, are exceedingly rare in nature.
Table 1: Naturally Occurring Halogenated Amino Acids and their Biological Activities
| Halogenated Amino Acid | Natural Source | Biological Activity | Quantitative Data (IC50/Ki) |
| 3-Bromotyrosine | Marine sponges | Antimicrobial, Antifouling | - |
| 3,5-Dibromotyrosine | Marine sponges | Antimicrobial, Antifouling | - |
| 6-Bromotryptophan | Marine sponges | Component of bioactive peptides | - |
| 7-Bromotryptophan | Marine sponges | Component of bioactive peptides | - |
| 4-Chlorothreonine | Streptomyces sp. | Antibacterial | - |
| Monochloro- and Dichloro-lysine | Marine organisms | Precursors to other metabolites | - |
| Valviamide B (contains brominated tyrosine) | Cnidarians | Cytotoxic against HepG2 cell line | IC50: 7.8 μM[6] |
| Halogenated Tyrosine in Fab fragment | Synthetic | Increased antigen binding affinity | 10-fold increase in affinity[6] |
| P-113 derivatives (with Nal, Dip, Bip) | Synthetic | Anticancer against various cell lines | IC50 values in the range of μM[5] |
| Chromone-2-carboxamide derivatives | Synthetic | Cytotoxic against various cancer cell lines | IC50 values ranging from 25.7 to 87.8 µM[7] |
Significance in Drug Development and Research
The strategic incorporation of halogen atoms into amino acids offers a powerful tool to fine-tune their properties for therapeutic and research applications.
Modulation of Physicochemical Properties
Halogenation significantly impacts the lipophilicity, electronegativity, and steric profile of an amino acid side chain.[1][2] This can lead to:
-
Enhanced proteolytic stability: The presence of bulky halogen atoms can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[2]
-
Improved membrane permeability: Increased lipophilicity can facilitate the passage of molecules across cell membranes.
-
Altered protein folding and conformation: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the secondary and tertiary structure of peptides and proteins.
Enhancement of Biological Activity
The altered physicochemical properties of halogenated amino acids directly translate to modified biological functions:
-
Increased receptor binding affinity: The introduction of a halogen can create new, favorable interactions with a biological target, leading to enhanced binding affinity and potency. For example, the halogenation of a tyrosine residue in an antibody Fab fragment resulted in a 10-fold increase in antigen binding affinity.[6]
-
Novel biological activities: Halogenation can confer entirely new biological activities to a parent molecule. Many halogenated marine natural products exhibit potent antimicrobial, antiviral, and anticancer properties.
Key Experimental Protocols
This section provides detailed methodologies for key experiments in the study of halogenated amino acids.
Synthesis of Halogenated Amino Acids
This protocol describes the chemical synthesis of 6-chloro-L-tryptophan.[8]
-
Step 1: Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan
-
Dissolve 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL).
-
Add L-serine (695 mg, 6.62 mmol) and acetic anhydride (3.1 mL, 33.1 mmol).
-
Stir the mixture under an argon atmosphere at 73°C for 4 hours.
-
Concentrate the reaction mixture to half its volume, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and evaporate to yield the crude product.
-
-
Step 2: Enzymatic Resolution
-
Dissolve the crude Nα-acetyl-6-chloro-D,L-tryptophan in a suitable buffer.
-
Add an acylase enzyme to selectively hydrolyze the L-enantiomer.
-
Separate the resulting L-amino acid from the unreacted D-enantiomer.
-
This protocol outlines a simple and efficient method for the synthesis of 3-bromo-L-tyrosine.[6][9]
-
Reaction Setup
-
Dissolve L-tyrosine in a mixture of hydrobromic acid and acetic acid.
-
Add 1.2 equivalents of dimethyl sulfoxide (DMSO).
-
-
Reaction and Workup
-
Heat the reaction mixture.
-
Upon completion, cool the reaction and precipitate the product by adjusting the pH.
-
Filter and wash the product to obtain 3-bromo-L-tyrosine.
-
Enzymatic Halogenation of Tryptophan
This protocol describes the in vitro enzymatic halogenation of tryptophan using a flavin-dependent halogenase.
-
Reaction Mixture
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add L-tryptophan to a final concentration of 1 mM.
-
Add the halogenase enzyme (e.g., RebH) to a final concentration of 10 µM.
-
Add cofactors: FAD (10 µM) and NADH (1 mM).
-
Add a flavin reductase to regenerate FADH2.
-
Add the halide salt (e.g., NaCl or KBr) to the desired concentration.
-
-
Incubation and Analysis
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 4 hours).
-
Quench the reaction by adding an organic solvent (e.g., methanol).
-
Analyze the reaction mixture by LC-MS to identify and quantify the halogenated tryptophan product.
-
Analysis of Halogenated Amino Acids
NMR is a powerful tool for the structural elucidation of halogenated amino acids and peptides.[10][11][12][13]
-
Sample Preparation
-
Dissolve the purified halogenated amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The concentration should typically be in the millimolar range.
-
-
Data Acquisition
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of the protons and carbons.
-
The presence and position of the halogen atom can be inferred from the changes in chemical shifts and coupling constants compared to the non-halogenated analog.
-
Mass spectrometry is essential for confirming the mass and identifying the elemental composition of halogenated compounds.[14][15][16][17][18]
-
Sample Preparation
-
Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
-
Data Acquisition
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis
-
Determine the accurate mass of the molecular ion.
-
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a definitive signature for the presence of these halogens.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to halogenated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Peptide NMR Exercise [www2.tulane.edu]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
An In-depth Technical Guide to Boc-3,5-Dibromo-D-tyrosine
Introduction
Boc-3,5-Dibromo-D-tyrosine is a halogenated derivative of the amino acid D-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine.[] This compound serves as a crucial building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.[][2] The presence of two bromine atoms on the aromatic ring enhances the molecule's reactivity and introduces unique steric and electronic properties.[2][3] These characteristics make it a valuable tool for researchers in medicinal chemistry and drug development, aiding in the creation of modified peptides with enhanced stability, bioactivity, and specific binding properties.[2]
Physicochemical Properties and Data
The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [][2][4][5][6] |
| Molecular Weight | 439.10 g/mol | [][3][5] |
| CAS Number | 204692-75-1 | [][2][5][6] |
| Appearance | White to off-white powder | [2][4] |
| Melting Point | 139 - 143 °C | [2] |
| Optical Rotation | [a]20/D = -34 ± 1° (c=1 in Dioxane) | [2] |
| Storage Temperature | 0 - 8 °C | [2][4] |
Applications in Research and Drug Development
The unique structure of this compound lends itself to a variety of applications in scientific research, primarily centered around peptide and pharmaceutical development.
-
Peptide Synthesis: The compound is a valuable building block for synthesizing peptides with modified properties.[2] The Boc protecting group allows for its controlled incorporation into a growing peptide chain during standard solid-phase synthesis protocols.[][3] The dibrominated ring can influence the peptide's conformation and stability.[3]
-
Drug Development: Its enhanced reactivity and structural uniqueness are leveraged in designing novel pharmaceuticals, particularly in cancer research.[2] By modifying peptide sequences with this analog, scientists can develop therapies that target specific biological receptors or pathways with improved selectivity and bioactivity.[2]
-
Bioconjugation: The bromine atoms can serve as handles for further chemical modifications through cross-coupling reactions, allowing the attachment of other molecules.[3] This is useful in creating targeted drug delivery systems or attaching fluorescent probes for biological imaging.[2]
-
Structure-Activity Relationship (SAR) Studies: Incorporating this non-natural amino acid into biologically active peptides helps researchers understand the critical interactions between a peptide and its target, providing insights for designing more potent enzyme inhibitors or receptor ligands.[3]
Representative Experimental Protocol: Synthesis of Dibromotyrosine
While a specific protocol for this compound is proprietary to chemical suppliers, a general method for the dibromination of the tyrosine ring can be described. The following is a representative procedure for the synthesis of 3,5-dibromo-L-tyrosine, which illustrates the core chemical transformation.
Objective: To synthesize 3,5-dibromo-L-tyrosine via electrophilic aromatic substitution.
Materials:
-
L-Tyrosine
-
Dimethyl Sulfoxide (DMSO)
-
Hydrobromic Acid (HBr)
-
Acetic Acid (AcOH)
Procedure:
-
L-Tyrosine is dissolved in a mixture of hydrobromic acid and acetic acid.
-
Approximately 2.2 equivalents of dimethyl sulfoxide (DMSO) are added to the reaction mixture.[7]
-
The reaction proceeds under controlled conditions, leading to the formation of 3,5-dibromo-L-tyrosine in good yield.[7]
-
The reaction with 2.2 equivalents of DMSO favors the formation of the dibrominated product over the mono-brominated version.[7]
-
Following the reaction, the product is isolated and purified.
This method is noted for its simplicity, safety, and efficiency in producing gram quantities of the dibrominated amino acid.[7] Subsequent protection of the amino group with a Boc anhydride would yield the final Boc-protected product.
Workflow and Pathway Visualizations
The primary application of this compound is its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The diagram below illustrates a simplified workflow for a single coupling cycle using this amino acid.
Caption: Workflow for one coupling cycle in SPPS using this compound.
References
An In-depth Technical Guide on the Solubility and Stability of Boc-3,5-Dibromo-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-3,5-Dibromo-D-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the development of novel peptides and pharmaceuticals.[1] Its unique structure, featuring a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group, a D-enantiomeric configuration, and a dibrominated phenolic side chain, imparts specific physicochemical properties that are critical for its application in drug design and synthesis. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for its assessment, and an analysis of the key factors influencing its behavior in various environments.
Core Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential for its effective handling, formulation, and integration into synthetic workflows.
| Property | Value | Reference(s) |
| Synonyms | Boc-3,5-dibromo-D-Tyr-OH | [1] |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [1] |
| Molecular Weight | 439.33 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 139 - 143 °C | [1] |
| Optical Rotation | [α]²⁰D = -34 ± 1° (c=1 in Dioxane) | [1] |
| Recommended Storage | 0 - 8 °C | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in peptide synthesis, particularly in solution-phase couplings and for purification. While specific quantitative data for this compound is not extensively published, a qualitative and semi-quantitative profile can be established based on the behavior of related Boc-protected amino acids and the influence of its constituent chemical groups.
General Solubility in Organic Solvents
Boc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis.[2] The bulky and lipophilic Boc group, combined with the dibrominated aromatic side chain, enhances the affinity of this compound for non-polar and polar aprotic solvents.
Table of Expected Solubility in Common Organic Solvents:
| Solvent | Abbreviation | Expected Solubility | Reference(s) |
| N,N-Dimethylformamide | DMF | High | [2] |
| N-Methyl-2-pyrrolidone | NMP | High | [2] |
| Dichloromethane | DCM | Moderate to High | [2] |
| Dimethyl sulfoxide | DMSO | High (may require sonication or gentle warming) | [2] |
| Tetrahydrofuran | THF | Moderate | [3] |
| Methanol / Ethanol | MeOH / EtOH | Moderate | [4] |
| Acetonitrile | ACN | Moderate | [3] |
| Water | H₂O | Low to Sparingly Soluble | [5] |
Note: This table is based on general solubility data for Boc-protected amino acids and the chemical nature of this compound. Actual solubility may vary depending on purity, crystalline form, and experimental conditions.
Factors Influencing Solubility
-
Boc Protecting Group: The lipophilic nature of the tert-butyl group significantly increases solubility in organic solvents compared to the unprotected amino acid.[6]
-
Dibrominated Phenyl Ring: The large, hydrophobic dibrominated side chain contributes to good solubility in organic media but limits aqueous solubility.
-
Amino Acid Backbone: The polar carboxylic acid and carbamate groups can engage in hydrogen bonding, influencing solubility in protic solvents. The zwitterionic character of the unprotected amino acid is masked by the Boc group, reducing its solubility in water.[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard thermodynamic solubility assay.[6][7]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions. This value represents the solubility, typically expressed in mg/mL or mM.
-
Workflow for Solubility Determination:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Stability Profile
The stability of this compound is a multifaceted property, influenced by its key structural features. Understanding its stability under various conditions is crucial for defining storage requirements, predicting shelf-life, and ensuring its integrity during chemical synthesis and in biological assays.
Key Factors Governing Stability
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
The Halogen Effect: An In-depth Technical Guide to the Influence of Halogenation on Amino Acid Behavior in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of halogen atoms into amino acids and, by extension, into peptides and proteins, has emerged as a powerful tool in medicinal chemistry and drug development. Halogenation can profoundly alter the physicochemical properties of these fundamental biological building blocks, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the effects of halogenation on amino acid behavior, offering insights into the resulting structural and functional modifications. We will delve into the quantitative impact on key parameters, provide detailed experimental protocols for the synthesis and analysis of halogenated amino acids, and visualize the underlying principles and workflows.
Core Concepts: The Impact of Halogenation on Amino Acid Properties
The introduction of halogens (fluorine, chlorine, bromine, iodine) into the side chains of amino acids can induce a range of effects, primarily driven by the atom's size, electronegativity, and ability to form specific non-covalent interactions. These modifications can be leveraged to fine-tune the properties of peptides and proteins for therapeutic applications.
Key Physicochemical Changes:
-
Stereoelectronics and Conformation: The size and electronegativity of the halogen atom can influence the conformational preferences of the amino acid side chain and the overall peptide backbone. This can impact protein folding and receptor binding.
-
Hydrophobicity: Halogenation generally increases the hydrophobicity of an amino acid side chain. This can enhance membrane permeability and improve the bioavailability of peptide-based drugs.
-
pKa Modulation: The electron-withdrawing nature of halogens can significantly alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl group of tyrosine. This can have profound effects on enzymatic reactions and receptor interactions.
-
Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen.[1][2] This directional interaction is increasingly recognized as a crucial factor in ligand-receptor binding and protein stability.[1][2]
-
Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptide therapeutics. Halogenation can improve the proteolytic stability of peptides.[3]
Data Presentation: Quantitative Effects of Halogenation
The following tables summarize the quantitative impact of halogenation on the pKa and hydrophobicity of selected amino acids.
Table 1: pKa Values of Halogenated Amino Acids
| Amino Acid | Halogen | Position | pKa (Side Chain) | Reference |
| Tyrosine | - | - | 10.1 | [4] |
| 3-Fluorotyrosine | F | 3 | 8.8 | [4] |
| 2,3-Difluorotyrosine | F | 2,3 | 7.8 | [4] |
| 3,5-Difluorotyrosine | F | 3,5 | 7.0 | [4] |
| 3-Chlorotyrosine | Cl | 3 | ~8.7 | [2] |
| 3-Bromotyrosine | Br | 3 | ~8.6 | [1][5][6] |
Note: pKa values can vary depending on the experimental conditions.
Table 2: Hydrophobicity of Halogenated Amino Acids
| Amino Acid | Halogenation | Hydration Free Energy (ΔGhyd, kcal/mol) | Change in Hydrophobicity (ΔΔGhyd vs. parent) | Reference |
| Alanine | - | -1.9 | 0 | [7][8] |
| Trifluoroalanine | CF3 | 0.1 | +2.0 | [7][8] |
| Leucine | - | -3.8 | 0 | [7][8] |
| Hexafluoroleucine | (CF3)2 | -1.8 | +2.0 | [7][8] |
| Phenylalanine | - | - | - | |
| 4-Bromophenylalanine | 4-Br | - | Increased | [9] |
| 4-Fluorophenylalanine | 4-F | - | Increased | [9] |
| Tryptophan | - | - | - | |
| 5-Fluorotryptophan | 5-F | - | Increased | [9] |
| 5-Chlorotryptophan | 5-Cl | - | Increased | [9] |
Note: A more positive ΔGhyd or a positive ΔΔGhyd indicates increased hydrophobicity. LogP values are another common measure of hydrophobicity.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving halogenated amino acids.
Synthesis of 3-Bromotyrosine
This protocol describes a non-enzymatic method for the synthesis of 3-bromotyrosine.[11][12][13]
Materials:
-
L-tyrosine
-
Potassium bromate (KBrO₃)
-
1.6 M Hydrochloric acid (HCl)
-
Deionized water
-
Glass culture tubes (13 x 100 mm)
-
Convection oven
-
Lyophilizer
-
High-Pressure Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve 10 mg of L-tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.
-
Aliquot the solution into six glass culture tubes.
-
Add 2 mL of aqueous potassium bromate (400 ppm) to each tube.
-
Cover the tubes with aluminum foil and heat at 150°C for 25 minutes in a convection oven.
-
Cool the tubes and lyophilize the contents to dryness.
-
Dissolve the dried material in 0.5 mL of deionized water.
-
Centrifuge the solution through a 0.22-µm filter.
-
Purify the 3-bromotyrosine using preparative HPLC.
-
Confirm the identity and purity of the product using analytical HPLC, mass spectrometry, and NMR.[11]
Enzymatic Halogenation of Tryptophan
This protocol outlines the enzymatic halogenation of tryptophan using a flavin-dependent halogenase.[14]
Materials:
-
L-tryptophan
-
Tryptophan halogenase (e.g., PyrH, SttH, or ThHal)
-
Flavin reductase (e.g., RebF)
-
Flavin adenine dinucleotide (FAD)
-
NADH or NADPH
-
Sodium chloride (NaCl) or Sodium bromide (NaBr)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing L-tryptophan (1 mM), FAD (10 µM), NADH or NADPH (1 mM), and NaCl or NaBr (50 mM) in the buffer.
-
Add the flavin reductase to a final concentration of 1 µM.
-
Initiate the reaction by adding the tryptophan halogenase to a final concentration of 10 µM.
-
Incubate the reaction at room temperature with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to detect the formation of the halogenated tryptophan.
-
Quench the reaction by adding a suitable solvent (e.g., acetonitrile) or by heat inactivation.
-
Purify the halogenated tryptophan using appropriate chromatographic techniques.
Solid-Phase Peptide Synthesis (SPPS) of a Halogenated Peptide
This protocol describes the manual synthesis of a peptide containing a halogenated amino acid using Fmoc/tBu chemistry.[15][16][17][18][19]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the desired Fmoc-protected halogenated amino acid)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with the deprotection solution.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with the coupling reagent (3 equivalents) and base (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating the halogenated amino acid at the desired position.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.[16]
Mass Spectrometry Analysis of Halogenated Peptides
This protocol provides a general workflow for the analysis of halogenated peptides by LC-MS/MS.[20][21][22][23]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the purified halogenated peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Introduce the eluting peptide into the mass spectrometer via the ESI source.
-
Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact peptide. The isotopic pattern will be characteristic of the incorporated halogen (e.g., a distinctive M+2 peak for chlorine and bromine).
-
Perform tandem MS (MS/MS) on the parent ion of the halogenated peptide to obtain fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to confirm the peptide sequence and locate the position of the halogenated amino acid.
-
The mass shift in the fragment ions containing the halogenated residue will confirm its location.
-
NMR Spectroscopy of Halogenated Amino Acids
This protocol outlines the preparation and analysis of a halogenated amino acid sample by ¹⁹F NMR.[24][25][26][27]
Materials:
-
Halogenated amino acid (e.g., 3-Fluorotyrosine)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated amino acid in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filter the solution into a clean NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer for the ¹⁹F nucleus.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
The chemical shift of the ¹⁹F signal will be characteristic of the electronic environment of the fluorine atom in the molecule. This can be used to study interactions with other molecules or changes in the local environment.
-
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of halogenated amino acids.
Caption: A diagram illustrating a halogen bond between a halogenated ligand and a protein backbone carbonyl oxygen.
Caption: A workflow diagram outlining the key steps in the synthesis, purification, and analysis of a halogenated peptide.
Conclusion
The deliberate halogenation of amino acids provides a versatile and powerful strategy for modulating the properties of peptides and proteins. By understanding the fundamental effects of halogenation on physicochemical parameters and by employing robust synthetic and analytical methodologies, researchers can rationally design and develop novel therapeutic agents with improved efficacy, stability, and bioavailability. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the "halogen effect" in their research endeavors.
References
- 1. Showing Compound 3-Bromotyrosine (FDB023784) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-bromotyrosine CAS#: 54788-30-6 [m.chemicalbook.com]
- 6. 3-bromotyrosine | 54788-30-6 [amp.chemicalbook.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. rsc.org [rsc.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. peptide.com [peptide.com]
- 20. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biophysics.org [biophysics.org]
- 26. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 27. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Proteome: A Technical Guide to Unnatural Amino Acids in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (Uaas) into proteins represents a significant leap in protein engineering, offering unprecedented control over protein structure and function. By moving beyond the canonical 20 amino acids, researchers can install novel chemical functionalities, biophysical probes, and post-translational modifications with high precision. This guide provides an in-depth overview of the core methodologies for Uaa incorporation, quantitative data on efficiency, detailed experimental protocols, and applications relevant to drug discovery and development.
Core Principles of Unnatural Amino Acid Incorporation
The most established method for site-specific incorporation of Uaas is through the expansion of the genetic code.[1] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism, typically Escherichia coli, yeast, or mammalian cells.[2][3] This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs.
The process, known as amber suppression, repurposes the rare amber stop codon (TAG).[2][4] A suppressor tRNA with a CUA anticodon is engineered to recognize the TAG codon. The orthogonal aaRS is evolved to specifically charge this suppressor tRNA with the desired Uaa.[3] When the ribosome encounters a TAG codon in the mRNA sequence of the target protein, the charged suppressor tRNA delivers the Uaa, leading to its incorporation into the growing polypeptide chain.[5]
Quantitative Data on Uaa Incorporation
The efficiency of Uaa incorporation is a critical parameter for the production of modified proteins. It is influenced by factors such as the efficiency of the orthogonal aaRS/tRNA pair, the competition with release factors at the stop codon, and the cellular uptake of the Uaa.[6][7] Below are tables summarizing key quantitative data.
Table 1: Protein Yields with Unnatural Amino Acid Incorporation
| Host Organism | Plasmid System | Unnatural Amino Acid | Reported Protein Yield | Reference |
| E. coli | pSup-MjTyrRS-6TRN | Various | Up to 40 mg/L | [3] |
| E. coli | pEVOL | p-azidophenylalanine | ~100 mg/L | [8] |
| E. coli | Condensed Culture | Z-lysine | 1.8 mg from 2 mL culture | [9] |
| Mammalian Cells | Optimized PylRS/tRNA | N-ε-acetyl-lysine | 85% of control protein | [7] |
| Mammalian Cells | Optimized PylRS/tRNA | Boc-lysine | 157% of control protein | [7] |
Table 2: Kinetic Parameters of an Engineered Aminoacyl-tRNA Synthetase
Kinetic analysis of aaRS variants is crucial for understanding their substrate specificity and catalytic efficiency. These parameters are often determined through assays like the pyrophosphate exchange assay.[10][11]
| Engineered aaRS | Unnatural Amino Acid Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ThrRS:ATP | Threonine | - | - | - |
| Data derived from qualitative descriptions in search results; specific values for a single engineered enzyme were not found in a table format. |
Note: The kinetic parameters for aminoacyl-tRNA synthetases are highly specific to the enzyme, the unnatural amino acid, and the experimental conditions. The values presented are illustrative of the types of data obtained from such analyses.[11][12]
Experimental Protocols
Site-Specific Incorporation of p-azidophenylalanine (pAzF) in E. coli
This protocol outlines the expression of a target protein containing pAzF using the pEVOL plasmid system.[13]
1. Plasmid Preparation and Transformation:
- Introduce an amber (TAG) stop codon at the desired site in the gene of interest using site-directed mutagenesis.
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the target gene and the pEVOL-pAzF plasmid, which encodes the orthogonal aaRS and tRNA.[13]
- Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., ampicillin and chloramphenicol).
2. Protein Expression:
- Inoculate a single colony into a starter culture with antibiotics and grow overnight at 37°C.
- The next day, inoculate a larger volume of LB medium (containing antibiotics) with the starter culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[13]
- Add the unnatural amino acid, p-azidophenylalanine, to a final concentration of 0.5-1 mM.[14]
- Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2-1 mM) and L-arabinose (e.g., to a final concentration of 0.02%).[13]
- Continue to incubate the culture overnight at a reduced temperature (e.g., 18-30°C).[13]
3. Protein Purification and Verification:
- Harvest the cells by centrifugation.
- Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Verification by Mass Spectrometry:
- Digest the purified protein into smaller peptides using a protease such as trypsin.[15]
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][15]
- Search the acquired spectra for the peptide containing the Uaa, identified by its specific mass shift compared to the wild-type peptide.[15]
General Protocol for Uaa Incorporation in Mammalian Cells
This protocol provides a general workflow for incorporating Uaas in mammalian cell lines.[1][2]
1. Plasmid Transfection:
- Co-transfect the mammalian cells (e.g., HEK293T) with plasmids encoding:
- The gene of interest with an in-frame amber (TAG) codon at the desired position.
- The engineered orthogonal aminoacyl-tRNA synthetase (aaRS).
- The corresponding orthogonal suppressor tRNA.[2]
2. Cell Culture and Uaa Supplementation:
- Culture the transfected cells in a growth medium supplemented with the unnatural amino acid. The optimal concentration of the Uaa needs to be determined empirically but often ranges from 0.5 to 2 mM.[7]
- Incubate the cells for 24-48 hours to allow for protein expression.[2]
3. Protein Analysis:
- Harvest the cells and lyse them to extract the proteins.
- The incorporation of the Uaa can be verified by Western blotting (looking for the full-length protein) and confirmed by mass spectrometry as described for the E. coli protocol.[16]
Visualizing Workflows and Pathways
Diagrams created with Graphviz illustrate the logical flow of Uaa incorporation and its application in studying biological pathways.
Amber Suppression Workflow
Caption: Workflow for Uaa incorporation via amber suppression.
Photo-Crosslinking to Map Protein-DNA Interactions
Uaas with photo-activatable groups, like p-benzoyl-L-phenylalanine (pBpa), can be used to map protein-protein or protein-nucleic acid interactions with high spatiotemporal resolution.[17][18]
Caption: Using a photo-crosslinking Uaa to study interactions.
Applications in Drug Discovery
The ability to introduce novel chemical groups into proteins has profound implications for drug development.
-
Enhanced Therapeutic Properties: Uaas can be used to improve the stability, selectivity, and pharmacokinetic properties of therapeutic proteins and peptides.[19]
-
Novel Bioconjugation: The unique chemical handles of Uaas, such as azides or alkynes, allow for site-specific conjugation of drugs, imaging agents, or polyethylene glycol (PEG) chains.
-
Probing Drug-Target Interactions: By incorporating photo-crosslinking Uaas into a target protein, it is possible to map the binding site of a small molecule drug with high precision.[17][20]
-
Development of Covalent Drugs: Uaas with reactive groups can be incorporated into therapeutic proteins to enable them to form covalent bonds with their targets, leading to increased potency and duration of action.[21]
The continuous development of new Uaas and more efficient incorporation systems will further expand the toolbox for protein engineers and drug developers, enabling the creation of novel therapeutics and a deeper understanding of biological processes.
References
- 1. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. Condensed E. coli Cultures for Highly Efficient Production of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and kinetic assays of aminoacyl‐tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Incorporating Boc-3,5-Dibromo-D-tyrosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of the non-natural amino acid Boc-3,5-Dibromo-D-tyrosine into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). The introduction of brominated tyrosine residues can enhance the structural diversity of peptides, potentially leading to improved bioactivity, stability, and utility in drug development and as research probes.[1][2]
Introduction to this compound in SPPS
This compound is a derivative of the D-enantiomer of tyrosine, featuring two bromine atoms on the phenolic ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[] The Boc group is acid-labile, allowing for its selective removal during the stepwise elongation of the peptide chain.[4][5] The dibromo-modification on the tyrosine side chain is stable under standard SPPS conditions and can be leveraged for various applications, including the development of novel therapeutics and biochemical probes.[1][6]
The D-configuration of this amino acid can significantly influence the peptide's secondary structure and increase its resistance to enzymatic degradation, a crucial aspect in drug design.
Data Presentation
The following tables summarize key reagents and representative quantitative parameters for the successful incorporation of this compound in a manual Boc-SPPS protocol. These values are based on established SPPS methodologies and may require optimization depending on the specific peptide sequence.[7]
Table 1: Key Reagents and Their Functions in SPPS
| Reagent/Component | Function | Typical Concentration/Amount |
| Merrifield or PAM Resin | Solid support for peptide synthesis. | 0.4 - 0.8 mmol/g substitution |
| This compound | Building block for peptide chain elongation. | 2.5 - 3.0 equivalents |
| Dichloromethane (DCM) | Solvent for resin swelling and washing. | N/A |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing steps. | N/A |
| Trifluoroacetic acid (TFA) | Reagent for Boc group deprotection. | 50% (v/v) in DCM |
| Diisopropylethylamine (DIEA) | Base for neutralization after deprotection. | 10% (v/v) in DMF |
| Coupling Reagents (e.g., DCC/HOBt, HBTU/DIEA) | Activate the carboxylic acid for peptide bond formation. | 2.5 - 3.0 equivalents |
| Cleavage Cocktail (e.g., HF/anisole) | Cleaves the peptide from the resin and removes side-chain protecting groups. | Varies depending on peptide sequence |
| Scavengers (e.g., p-cresol, thioanisole) | Trap reactive carbocations during cleavage. | 5-10% of cleavage cocktail volume |
Table 2: Representative Quantitative Data for SPPS Cycle
| Parameter | Value/Range | Notes |
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess drives the coupling reaction to completion. |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test. |
| Coupling Time (this compound) | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance. |
| Coupling Efficiency | > 99% | Essential for the synthesis of high-purity peptides. |
| TFA Concentration in DCM | 50% (v/v) | Standard condition for Boc removal. |
| Deprotection Time | 30 minutes | Typically performed in two steps: a short pre-wash followed by a longer treatment. |
| Cleavage Time | 1 - 2 hours | Dependent on the cleavage cocktail and peptide length. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides incorporating this compound.
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the Merrifield or PAM resin in Dichloromethane (DCM) in a reaction vessel for at least 30 minutes.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a mixture of ethanol and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.[8]
-
Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.[8]
-
Wash the resin with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Chain Elongation (Single Cycle)
This protocol outlines the steps for one cycle of deprotection, neutralization, and coupling.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 10 mL).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[7][8]
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Neutralization:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. For potentially difficult couplings, a more potent activating agent like HATU (2.9 equivalents) can be used.[8]
-
Add a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes. If using HATU, add DIEA (6 equivalents).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[7] Due to the steric hindrance of the dibrominated tyrosine, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step is recommended.
-
-
Washing: After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
-
Final Deprotection: After the final coupling cycle, perform a final Boc deprotection as described in Protocol 2.
-
Resin Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum for at least 2 hours.[8]
-
Cleavage from Resin:
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Prepare a cleavage cocktail. For peptides containing this compound without other sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended.[8]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[8]
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[9]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Peptide Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Gradient Elution: Use a gradient of water and acetonitrile, both containing 0.1% TFA, to elute the peptide. The increased hydrophobicity of peptides containing O-methyl-D-tyrosine, a similar modified amino acid, suggests that a shallower gradient may be necessary for good separation.
-
Fraction Analysis and Lyophilization: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes for the Incorporation of Boc-3,5-Dibromo-D-tyrosine via Manual Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid Boc-3,5-Dibromo-D-tyrosine. The incorporation of halogenated amino acids like 3,5-dibromo-D-tyrosine into peptide sequences is a valuable strategy in medicinal chemistry and drug development.[1][2] The bromine atoms can enhance biological activity, improve metabolic stability, and serve as handles for further chemical modification, such as cross-coupling reactions.[2][]
The Boc (tert-butyloxycarbonyl) strategy is a well-established method for SPPS, utilizing an acid-labile Boc group for the temporary protection of the α-amino group.[4][5] This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing a step-by-step methodology for the successful synthesis of peptides containing this unique building block.
Core Principles
The manual Boc-SPPS cycle consists of a series of repeated steps:
-
Nα-Boc Deprotection: Removal of the acid-labile Boc protecting group from the N-terminus of the growing peptide chain using trifluoroacetic acid (TFA).[4]
-
Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.[6]
-
Amino Acid Coupling: Activation and coupling of the incoming Nα-Boc protected amino acid, in this case, this compound, to the free N-terminal amine of the resin-bound peptide.[4]
-
Washing: Thorough washing of the resin between each step to remove excess reagents and by-products.[7]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[4]
Experimental Workflow Diagram
Caption: Manual Boc-SPPS cycle for incorporating this compound.
Quantitative Data Summary
| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Volume (per gram of resin) | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) | - | 10 - 15 mL | 30 - 60 minutes |
| Boc Deprotection | 50% TFA in DCM | - | 10 mL | 1 x 5 min (pre-wash), 1 x 15-25 min |
| Washing | DCM, Isopropanol (IPA) | - | 10 - 15 mL per wash | 1 - 2 minutes/wash |
| Neutralization | 10% DIEA in DCM | - | 10 mL | 2 x 5-10 minutes |
| Amino Acid Coupling | This compound | 2 - 4 equivalents | - | 1 - 2 hours |
| Coupling Agent (e.g., HBTU, HOBt) | 2 - 4 equivalents | - | - | |
| N,N-Diisopropylethylamine (DIEA) | 4 - 6 equivalents | - | - | |
| Final Cleavage | Cleavage Cocktail (e.g., HF or TFMSA with scavengers) | - | 10 mL | 1 - 2 hours at 0°C |
Detailed Experimental Protocol
This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)[4]
-
Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DCC)
-
Kaiser (ninhydrin) test kit
-
Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole, thioanisole, or p-cresol)[8]
-
Cold diethyl ether
Protocol Steps
1. Resin Preparation and Swelling
-
Place the desired amount of resin into a reaction vessel.
-
Add DCM to completely cover the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for swelling.[4]
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate the mixture for 5 minutes for a pre-wash, then drain the solution.[4]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution.
3. Washing
-
Wash the resin thoroughly with DCM (3 times).
-
Wash the resin with IPA (2 times) to help remove residual TFA.[9]
-
Wash the resin again with DCM (3 times).
4. Neutralization
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.[9]
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal ammonium salt to the free amine.[4]
-
Wash the resin with DCM (3-5 times) to remove excess base and its salt.
5. Amino Acid Coupling (Incorporation of this compound)
-
In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[4]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
6. Washing
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
7. Repeat Synthesis Cycle
Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide sequence.
8. Final Cleavage and Deprotection
Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.[8]
-
After the final coupling and washing steps, dry the peptide-resin under vacuum.
-
Place the dried resin in a suitable cleavage apparatus.
-
Add the cleavage cocktail (e.g., anhydrous HF with scavengers) to the resin. The choice of scavengers is critical to prevent side reactions with sensitive amino acids.[8]
-
Stir the mixture at 0°C for 1-2 hours.[4]
-
Remove the cleavage reagent (e.g., by evaporation for HF).
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase HPLC.
References
Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amino Acids: The Case of Boc-3,5-Dibromo-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as Boc-3,5-Dibromo-D-tyrosine, into peptide sequences is a formidable challenge in synthetic chemistry. The bulky nature of these residues, arising from large side chains or substitution patterns on the aromatic ring, can significantly impede the rate of peptide bond formation. This often leads to incomplete reactions, low yields, and an increased risk of racemization at the chiral center. The selection of a highly efficient and robust coupling reagent is therefore paramount to the success of the synthesis.
These application notes provide a comprehensive guide to selecting appropriate coupling reagents for this compound and other similarly hindered amino acids. We present a comparative analysis of common coupling reagents, detailed experimental protocols for their use in Boc-based Solid-Phase Peptide Synthesis (SPPS), and troubleshooting strategies.
Challenges in Coupling Hindered Amino Acids
Steric hindrance around the carboxylic acid and amine moieties slows down the coupling reaction. For this compound, the two bromine atoms on the phenyl ring, in addition to the Boc protecting group on the amine, create a sterically demanding environment. Inefficient coupling can result in the formation of deletion sequences, where the hindered amino acid is skipped, leading to a heterogeneous final product that is difficult to purify. Furthermore, the harsh conditions sometimes required to drive the reaction to completion can lead to side reactions, including racemization.
Recommended Coupling Reagents
For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient, even with additives.[1] More potent onium salt reagents, such as uronium/aminium or phosphonium salts, are highly recommended.[1]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents form highly reactive OAt (1-hydroxy-7-azabenzotriazole) or OBt (1-hydroxybenzotriazole) active esters, which significantly accelerate the coupling reaction.[2][3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents for hindered systems, known for its rapid kinetics and ability to suppress racemization.[1][3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU with comparable reactivity.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure, offering high efficiency with an improved safety profile as it is not derived from potentially explosive benzotriazoles.[3]
-
-
Phosphonium Salts (e.g., PyAOP, PyBOP): These reagents also exhibit high reactivity and are particularly noted for their ability to minimize racemization.[2]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium salt analogue of HATU and is highly effective for coupling N-methylated and other hindered amino acids.[3] An advantage of phosphonium salts is that they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium salt, though generally considered slightly less reactive than PyAOP.[3]
-
Quantitative Data Presentation
The following table summarizes the performance of various high-efficiency coupling reagents for hindered amino acid couplings, based on literature data for model systems. While specific data for this compound is not extensively published, these values for other sterically demanding amino acids provide a strong indication of their relative efficacy.
| Coupling Reagent | Coupling System Example | Typical Yield (%) | Racemization Potential | Key Advantages & Considerations |
| HATU | Fmoc-D-Val-OH + H-Phe-OMe | 95 - 99 | Very Low | Highly efficient for difficult couplings; rapid reaction times.[1][4] Potential for N-terminal guanidinylation if used in excess.[3] |
| HCTU | General hindered couplings | 93 - 98 | Low | A cost-effective and highly reactive alternative to HATU.[3] |
| COMU | General hindered couplings | 94 - 99 | Very Low | Efficiency comparable to HATU with a better safety profile (Oxyma-based).[3][4] |
| PyAOP | N-methylated amino acids | > 90 | Very Low | Excellent for highly hindered systems; avoids guanidinylation side reactions.[3][5] |
| PyBOP | General hindered couplings | ~ 90 | Low | A reliable phosphonium reagent, though may be less effective than PyAOP for the most challenging couplings.[1] |
| DIC/HOAt | General hindered couplings | Variable | Low | Cost-effective two-component system with good racemization suppression. May require longer reaction times.[5] |
Note: Yields are highly dependent on the specific amino acid sequence, resin, and reaction conditions. The data presented is for comparative purposes.
Experimental Protocols
The following are generalized protocols for the manual Boc-SPPS of a peptide containing a sterically hindered amino acid like this compound.
This protocol is recommended for achieving the highest coupling efficiency with sterically demanding residues.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel with a shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization:
-
Neutralize the resin by treating it with a 10% solution of DIPEA in DMF for 2 x 2 minutes.[1]
-
Wash the resin with DMF (5x).
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[7]
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For highly hindered couplings, extended reaction times or double coupling may be necessary.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling should be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[7]
This protocol offers a more economical approach, though it may require longer reaction times.
Materials:
-
As in Protocol 1, but replace HATU and DIPEA with:
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3.0 equivalents)
Procedure:
-
Resin Swelling, Boc Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HOAt (3.0 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIC (3.0 eq.) to the resin slurry.
-
Agitate the reaction at room temperature for 3-6 hours.
-
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Mechanism of HATU-mediated peptide coupling.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the use of powerful coupling reagents. Uronium/aminium salts such as HATU and COMU, and phosphonium salts like PyAOP, are superior choices that offer high yields and minimal racemization. The protocols provided herein serve as a robust starting point, but optimization of coupling times and reagent stoichiometry may be necessary for particularly challenging sequences. By leveraging these advanced reagents and methodologies, researchers can confidently synthesize complex peptides containing sterically demanding residues.
References
Application Notes and Protocols for Boc Deprotection of Peptides Containing Brominated Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids, such as brominated tyrosine, into peptides is a powerful strategy for modulating their biological activity, enhancing their stability, and introducing probes for biochemical and biophysical studies. The tert-butyloxycarbonyl (Boc) protection strategy is a widely used method in solid-phase peptide synthesis (SPPS). However, the deprotection of Boc groups, which typically involves strong acidic conditions, presents a challenge when the peptide contains sensitive residues like brominated tyrosine. This document provides detailed application notes and protocols for the successful Boc deprotection of peptides containing brominated tyrosine, focusing on minimizing side reactions and ensuring the integrity of the final product.
The primary concern during the acidic cleavage of the Boc group is the generation of a reactive tert-butyl cation. This electrophile can attack nucleophilic residues, with the electron-rich aromatic ring of tyrosine being a prime target for alkylation.[1][2] For brominated tyrosine, there is the additional consideration of the stability of the carbon-bromine bond under strong acidic conditions. Therefore, careful selection of deprotection reagents and the use of appropriate scavengers are crucial for obtaining the desired peptide in high purity and yield.
Key Considerations for Boc Deprotection of Brominated Tyrosine-Containing Peptides
Successful Boc deprotection of peptides containing brominated tyrosine hinges on two main factors: preventing electrophilic attack on the aromatic ring and preserving the carbon-bromine bond.
-
Scavenging of Electrophiles: The tert-butyl cation generated during Boc removal can lead to the formation of tert-butylated byproducts on the tyrosine ring. To mitigate this, a scavenger or a cocktail of scavengers must be included in the deprotection reagent.[2] Phenolic compounds like phenol and cresol are particularly effective as they act as decoys for the tert-butyl cation.[2]
-
Acid Strength and Reaction Conditions: While strong acids are necessary for efficient Boc removal, excessively harsh conditions can potentially lead to the degradation of the brominated tyrosine residue. The choice of acid (e.g., Trifluoroacetic acid (TFA) vs. Hydrogen Fluoride (HF)) and the reaction parameters (time and temperature) must be carefully optimized. A "low-high" HF cleavage procedure can be employed to minimize side reactions on sensitive residues.[3]
Experimental Protocols
The following protocols provide guidelines for the Boc deprotection of peptides containing brominated tyrosine. It is recommended to perform small-scale trial cleavages to optimize the conditions for a specific peptide sequence.
Protocol 1: TFA Cleavage Cocktail for Peptides with Brominated Tyrosine
This protocol is suitable for the final cleavage of a peptide from the resin and the simultaneous removal of the Boc group and other acid-labile side-chain protecting groups.
Materials:
-
Boc-protected peptide-resin containing brominated tyrosine
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Water, deionized
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Cleavage Cocktail (Reagent K): [4]
| Reagent | Volume/Weight Percentage |
| Trifluoroacetic acid (TFA) | 82.5% (v/v) |
| Phenol | 5% (w/v) |
| Water | 5% (v/v) |
| Thioanisole | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) |
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 100-200 mg) in a reaction vessel.
-
Wash the resin three times with DCM to remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Reaction:
-
In a well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing the components. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and other protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and concentrate the solution to approximately one-third of the original volume using a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Low-High HF Cleavage for Sensitive Peptides
This two-step procedure is designed to minimize side reactions on sensitive residues, including brominated tyrosine. The "low" HF step uses a lower concentration of HF in the presence of a high concentration of scavengers to remove more labile protecting groups under milder conditions. The subsequent "high" HF step uses a higher concentration of HF to cleave the peptide from the resin and remove more resistant protecting groups.[3]
Materials:
-
Boc-protected peptide-resin containing brominated tyrosine
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION: HF is highly toxic and corrosive. Specialized equipment and training are required for its use.
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole
-
HF cleavage apparatus
Procedure:
-
Low HF Deprotection:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture (e.g., DMS and p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Introduce a low concentration of HF (e.g., 25% in DMS) into the vessel.
-
Stir the reaction at 0 °C for 2 hours.
-
Remove the HF and DMS by vacuum.
-
-
High HF Cleavage:
-
To the same reaction vessel, add a scavenger such as anisole.
-
Cool the vessel to -5 to 0 °C.
-
Introduce anhydrous HF.
-
Stir the reaction at 0 °C for 1 hour.
-
Remove the HF by vacuum.
-
-
Peptide Work-up:
-
Follow the standard work-up procedure for HF cleavage, which typically involves washing the resin with an organic solvent, followed by extraction of the peptide and precipitation.
-
Data Presentation
The following table summarizes the recommended cleavage cocktails and their suitability for peptides containing brominated tyrosine. The choice of cocktail should be guided by the presence of other sensitive amino acids in the peptide sequence.
| Cleavage Cocktail | Composition | Recommended for Peptides Containing | Key Advantages |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Brominated Tyrosine, Trp, Met, Cys | Robust and widely applicable for peptides with multiple sensitive residues.[4] |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | Brominated Tyrosine (with caution) | Low odor and effective for many peptides, but may be less protective for highly sensitive residues. |
| Low-High HF | Step 1: 25% HF in DMS with p-cresol; Step 2: High HF with anisole | Highly sensitive peptides, including those with Brominated Tyrosine | Minimizes side reactions by using a two-step process with varying acid strength.[3] |
Visualizations
Boc Deprotection Mechanism and Side Reaction
Caption: Mechanism of Boc deprotection and potential side reaction.
Experimental Workflow for Boc Deprotection and Peptide Isolation
Caption: General workflow for peptide cleavage and isolation.
Conclusion
The successful Boc deprotection of peptides containing brominated tyrosine is achievable with careful consideration of the reaction conditions and the use of appropriate scavenger cocktails. The protocols outlined in this document provide a starting point for researchers to develop optimized procedures for their specific peptide sequences. By minimizing side reactions such as alkylation and ensuring the stability of the brominated tyrosine residue, high-purity peptides can be obtained for a wide range of research and drug development applications. It is always recommended to characterize the final product thoroughly using techniques such as mass spectrometry and HPLC to confirm its identity and purity.
References
Application Notes and Protocols for the Cleavage of Boc-3,5-Dibromo-D-tyrosine from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Merrifield resin is a fundamental technique in the development of novel peptides for therapeutic and research applications. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of protecting groups. This document provides detailed application notes and protocols for the cleavage of N-α-Boc-3,5-Dibromo-D-tyrosine from Merrifield resin.
The presence of a 3,5-dibrominated tyrosine residue can introduce unique electronic and steric properties to a peptide, potentially enhancing its biological activity and stability. However, the halogenated aromatic ring also requires careful consideration during the final cleavage step to prevent unwanted side reactions. The protocols outlined below are based on well-established methods for cleavage from Merrifield resin, with specific considerations for the dibrominated tyrosine moiety. The most common and effective methods for cleaving peptides from Merrifield resin involve the use of strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2]
Cleavage Cocktail Comparison
The choice of the cleavage cocktail is critical for achieving a high yield and purity of the final product. The strong acidic conditions required to cleave the benzyl ester linkage to the Merrifield resin can also lead to side reactions. Therefore, scavengers are essential components of the cleavage cocktail to trap reactive carbocations generated during the process.[3][4]
| Cleavage Method | Reagents | Temperature & Time | Advantages | Disadvantages & Considerations |
| Standard HF Cleavage | Anhydrous HF, Anisole (scavenger) | 0 °C, 1 hour | Highly effective and widely used for Boc-SPPS.[4] | Requires a specialized, HF-resistant apparatus. HF is extremely toxic and corrosive. Potential for side reactions on the dibrominated ring if not properly scavenged. |
| Low-High HF Cleavage | Step 1 (Low): HF/DMS/p-cresol (25:65:10 v/v/v)Step 2 (High): Anhydrous HF, p-cresol | 0 °C, 2 hours (Low)0 °C, 1 hour (High) | Milder initial deprotection (SN2 mechanism) minimizes carbocation-mediated side reactions.[5] | Two-step procedure is more time-consuming. Still requires handling of HF. |
| TFMSA Cleavage | TFMSA, TFA, Thioanisole | 0 °C to RT, 1.5 - 2 hours | Does not require a specialized HF apparatus. Can be performed in standard laboratory glassware.[5] | TFMSA is a strong, corrosive acid. Peptides may be more prone to salt and scavenger association, requiring careful work-up.[5] |
| TMSOTf Cleavage | TMSOTf, TFA, Thioanisole | 0 °C, 1 - 2 hours | Does not require an HF apparatus. Generally produces fewer side reactions than TFMSA.[5] | TMSOTf is a moisture-sensitive and corrosive reagent. |
Experimental Protocols
Safety Precaution: All cleavage procedures involving strong acids must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. Anhydrous HF is extremely hazardous and requires a specialized apparatus and training.
Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage
This protocol is a highly effective method for the cleavage of peptides from Merrifield resin.
Materials:
-
Boc-3,5-Dibromo-D-tyrosine-loaded Merrifield resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol (scavengers)
-
Teflon-coated stirring bar
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Cold diethyl ether
-
Trifluoroacetic acid (TFA)
-
Fine sintered glass funnel
-
Collection vessel
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., 1.0 mL of anisole per gram of resin).
-
Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
Add cold diethyl ether to the residue to precipitate the cleaved peptide.
-
Filter the resin and the precipitated peptide through a fine sintered glass funnel.
-
Wash the resin and peptide with additional cold diethyl ether to remove the scavenger and other organic-soluble impurities.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
-
Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol provides an alternative to HF cleavage that does not require a specialized apparatus.
Materials:
-
This compound-loaded Merrifield resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Round bottom flask
-
Stirring bar
-
Ice bath
-
Cold diethyl ether
-
Fine sintered glass funnel
-
Collection vessel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round bottom flask equipped with a stirring bar.
-
Add thioanisole (100 µL) as a scavenger.
-
Cool the flask in an ice bath to 0 °C.
-
Add cold TFA (1.0 mL) and stir for 5-10 minutes to swell the resin.
-
Slowly add TFMSA (100 µL) dropwise to the stirred mixture. Vigorous stirring is necessary to dissipate the heat generated.
-
Continue stirring the mixture at room temperature for 1.5 to 2 hours.[1]
-
Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Allow the peptide to fully precipitate, if necessary, by storing it at 4 °C overnight.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts.
-
Dry the crude peptide under a high vacuum.
Visualization of the Cleavage Workflow
The following diagram illustrates the general workflow for the cleavage of this compound from Merrifield resin.
Caption: General workflow for the cleavage of a peptide from Merrifield resin.
Logical Relationship of Cleavage Components
The diagram below outlines the logical relationship between the key components involved in the cleavage process.
Caption: Key components and their roles in the cleavage reaction.
Data Presentation
While specific cleavage yields for this compound from Merrifield resin are not extensively reported in the literature, the following table provides representative data for general peptide cleavage from Merrifield resin using different methods. Researchers should perform initial small-scale cleavage reactions to optimize conditions for their specific peptide sequence.
| Cleavage Method | Typical Crude Peptide Yield | Purity (by HPLC) | Key Considerations |
| Standard HF Cleavage | 70-90% | Variable | Highly dependent on peptide sequence and scavenger efficiency. |
| Low-High HF Cleavage | 75-95% | Generally higher than standard HF | Reduced side reactions can lead to improved purity. |
| TFMSA Cleavage | 60-85% | Variable | Work-up is critical to remove salts and scavengers. |
| TMSOTf Cleavage | 65-90% | Generally good | Fewer side reactions often result in cleaner crude product. |
Note: The presence of the electron-withdrawing bromine atoms on the tyrosine ring may influence the lability of the benzyl ester linkage to the Merrifield resin. It is advisable to monitor the cleavage reaction progress to determine the optimal reaction time. Potential side reactions, such as debromination, while not commonly reported under these conditions, should be considered, and the final product should be characterized thoroughly by mass spectrometry and HPLC.
References
Application Notes and Protocols for the Characterization of Boc-3,5-Dibromo-D-tyrosine by Analytical HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-Dibromo-D-tyrosine is a protected amino acid derivative crucial in peptide synthesis and drug development.[1] Its dibrominated phenolic ring offers unique properties for creating modified peptides with enhanced biological activity and for introducing specific functionalities. Accurate characterization of this building block is paramount to ensure the quality, purity, and identity of the final synthetic products. This document provides detailed application notes and experimental protocols for the characterization of this compound using analytical High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Characterization Data
A comprehensive analysis of this compound was performed to confirm its identity and assess its purity. The following tables summarize the key analytical data obtained from HPLC and NMR analyses.
Table 1: HPLC Analysis Data
| Parameter | Value |
| Compound | This compound |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (tR) | 10.2 minutes |
| Purity (by peak area) | ≥ 99% |
Table 2: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.85 | br s | 1H | COOH |
| 9.95 | s | 1H | Ar-OH |
| 7.55 | s | 2H | Ar-H |
| 7.10 | d, J=8.4 Hz | 1H | NH |
| 4.05 | m | 1H | α-CH |
| 2.95 | dd, J=13.8, 4.2 Hz | 1H | β-CH₂ |
| 2.80 | dd, J=13.8, 10.5 Hz | 1H | β-CH₂ |
| 1.35 | s | 9H | C(CH₃)₃ |
Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | COOH |
| 155.2 | C=O (Boc) |
| 150.1 | Ar-C-OH |
| 135.8 | Ar-C-H |
| 130.5 | Ar-C-CH₂ |
| 115.7 | Ar-C-Br |
| 78.3 | C(CH₃)₃ |
| 56.5 | α-CH |
| 36.2 | β-CH₂ |
| 28.1 | C(CH₃)₃ |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on available instrumentation and specific requirements.
Protocol 1: Analytical HPLC Method for Purity Determination
This protocol outlines the procedure for determining the purity of this compound using reverse-phase HPLC.
1. Materials and Reagents:
- This compound sample
- HPLC grade acetonitrile
- HPLC grade water
- Trifluoroacetic acid (TFA)
- Volumetric flasks and pipettes
- HPLC vials with septa
- 0.45 µm syringe filters
2. Instrumentation:
- HPLC system equipped with a UV-Vis detector, gradient pump, and autosampler.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
- Mobile Phase A (Aqueous): 0.1% TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water and mix thoroughly.
- Mobile Phase B (Organic): 0.1% TFA in HPLC grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile and mix thoroughly.
- Sample Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
- Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
- Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
- Gradient Program: | Time (min) | % A | % B | | :--- | :-- | :-- | | 0.0 | 70 | 30 | | 15.0 | 10 | 90 | | 17.0 | 10 | 90 | | 17.1 | 70 | 30 | | 20.0 | 70 | 30 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL
5. Data Analysis:
- Integrate the peaks in the resulting chromatogram.
- Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
Protocol 2: NMR Spectroscopy for Structural Elucidation
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
1. Materials and Reagents:
- This compound sample
- Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)
- NMR tubes
2. Instrumentation:
- NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
- Cap the NMR tube and gently agitate to ensure complete dissolution.
4. NMR Acquisition Parameters:
- ¹H NMR:
- Spectrometer Frequency: 400 MHz
- Solvent: DMSO-d₆
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- ¹³C NMR:
- Spectrometer Frequency: 100 MHz
- Solvent: DMSO-d₆
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Acquisition Time: 1.5 s
- Spectral Width: 220 ppm
5. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or TMS (δ 0.00).
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the signals in both spectra to the corresponding atoms in the this compound structure.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques for the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of HPLC and NMR data for compound confirmation.
References
Application Notes and Protocols for the Use of Boc-3,5-Dibromo-D-tyrosine in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in drug discovery and development, offering a means to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. Boc-3,5-Dibromo-D-tyrosine is a valuable building block for peptide synthesis, providing a unique combination of stereochemistry and halogenation. The dibromo-substitution on the aromatic ring can introduce significant steric and electronic effects, influencing peptide conformation and protein-peptide interactions. Furthermore, the bromine atoms can serve as handles for further chemical modification, expanding the chemical diversity of a peptide library.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the solid-phase synthesis of peptide libraries, particularly employing the robust Boc/Bzl protection strategy and the efficient "split-and-mix" combinatorial method.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 204692-75-1 |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ |
| Molecular Weight | 439.10 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage | Room temperature |
Table 2: Representative Coupling Efficiency Data
Due to the steric hindrance posed by the two bromine atoms on the tyrosine ring, the coupling efficiency of this compound may be lower than that of standard amino acids. The following table presents illustrative data on coupling efficiency under different conditions. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Reagent | Activation Time | Coupling Time | Estimated Coupling Efficiency* |
| DCC/HOBt | 10 min | 4-6 hours | 85-95% |
| HBTU/DIEA | 2 min | 2-4 hours | >95% |
| HATU/DIEA | 2 min | 2-4 hours | >98% |
| COMU/DIEA | 2 min | 1-2 hours | >98% |
*Based on qualitative Kaiser test and representative HPLC analysis of a model peptide.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy on a Merrifield or PAM resin.
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Merrifield or PAM resin (0.4-0.8 mmol/g substitution)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or COMU)
-
HOBt (if using DCC)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether (cold)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation:
-
Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Amino Acid Attachment (if starting with a new resin):
-
Follow standard procedures for attaching the first Boc-protected amino acid to the resin (e.g., via cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation (Single Coupling Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Note: Due to steric hindrance, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Repeat Step 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with methanol and dry under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole).
-
Carefully add anhydrous HF and stir at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
-
Protocol 2: Split-and-Mix Synthesis for a Peptide Library
This protocol describes the generation of a "one-bead-one-compound" peptide library using the split-and-mix method.[1][2][3][4][5]
Procedure:
-
Initial Resin Preparation: Start with a single batch of resin.
-
Splitting: Divide the resin into a number of equal portions corresponding to the number of different amino acids to be coupled at that position.
-
Coupling: To each portion, couple a single, different Boc-protected amino acid (including this compound in one of the portions) following the coupling procedure described in Protocol 1.
-
Mixing: After the coupling reaction is complete and the resin has been washed, combine all the portions back into a single reaction vessel and mix thoroughly.
-
Repeat: Repeat the splitting (Step 2), coupling (Step 3), and mixing (Step 4) steps for each subsequent position in the peptide library.
-
Final Deprotection and Cleavage: After the final coupling and mixing steps, the entire library can be deprotected and cleaved from the resin as described in Protocol 1.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Split-and-Mix combinatorial peptide library synthesis.
Conclusion
The use of this compound in peptide library synthesis provides an avenue to generate diverse collections of modified peptides with potential for enhanced biological activity and stability. While the steric hindrance of this amino acid requires careful optimization of coupling conditions, the protocols outlined above, combined with appropriate monitoring, can lead to the successful synthesis of complex peptide libraries. The resulting libraries can be valuable tools in the discovery of novel therapeutic leads and chemical probes.
References
- 1. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 2. Small peptide libraries: combinatorial split-mix synthesis followed by combinatorial amino acid analysis of selected variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Split and pool synthesis - Wikipedia [en.wikipedia.org]
Synthesis of Fluorescently Labeled Peptides Using Boc-3,5-Dibromo-D-tyrosine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of fluorescently labeled peptides utilizing Boc-3,5-Dibromo-D-tyrosine. The methodology leverages solid-phase peptide synthesis (SPPS) with Boc chemistry, followed by a post-synthetic modification strategy using palladium-catalyzed cross-coupling reactions. The bromine atoms on the tyrosine side chain serve as versatile handles for the introduction of fluorescent probes via Suzuki or Sonogashira coupling. This technique allows for the precise, site-specific labeling of peptides, which is invaluable for a wide range of applications, including fluorescence microscopy, FRET-based assays, and high-throughput screening. Detailed experimental protocols for peptide synthesis, on-resin fluorescent labeling, cleavage, purification, and characterization are provided.
Introduction
Site-specific fluorescent labeling of peptides is a powerful tool in chemical biology and drug discovery.[1] It enables the visualization and tracking of peptides in biological systems, as well as the study of their interactions and conformational changes.[2] The use of unnatural amino acids with orthogonal reactive handles is a key strategy for achieving such precise modifications. This compound is an attractive building block for this purpose.[3] It can be readily incorporated into peptide sequences using standard Boc-SPPS protocols.[4][5] The two bromine atoms on the aromatic ring of the tyrosine side chain are relatively inert during peptide synthesis but can be selectively activated for carbon-carbon bond formation using palladium catalysis.[6] This allows for the late-stage introduction of a variety of fluorescent moieties through Suzuki or Sonogashira cross-coupling reactions.[3][6][7] This approach offers significant flexibility in the choice of fluorophore and avoids potential issues with the stability of the fluorescent label during peptide synthesis and cleavage.
Data Presentation
Table 1: Summary of On-Resin Sonogashira Coupling Reaction Yields for Fluorescent Labeling
| Entry | Alkyne-Fluorophore | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dansyl-propargylamine | [PdCl₂(CH₃CN)₂] | sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~85 | [1][3] |
| 2 | Fluorescein-alkyne | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~70 | [8] |
| 3 | BODIPY-alkyne | Pd(PPh₃)₄ | None | CuI, DIEA | DMF | RT | 4 | ~65 | [9] |
| 4 | Coumarin-alkyne | K₂PdCl₄ | S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | 4 | High | [2] |
Table 2: Summary of On-Resin Suzuki Coupling Reaction Yields for Fluorescent Labeling
| Entry | Fluorescent Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-BODIPY-phenylboronic acid | Pd₂(dba)₃ | sSPhos | KF | DME/EtOH | 80 | 16 | ~60 | [6] |
| 2 | Dansyl-boronic acid | Pd(PPh₃)₄ | None | Na₂CO₃ | EtOH/Toluene/H₂O | 100 | 6 | ~75 | [10] |
| 3 | Fluorescein-boronate | PdCl₂(dppf) | None | K₃PO₄ | tBuOH/Toluene/H₂O | 90 | 12 | ~55 | [10] |
| 4 | 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid | Pd(OAc)₂ | None | K₂CO₃ | Dioxane/H₂O | 80 | 2 | High | [11][12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry
This protocol describes the manual synthesis of a peptide containing this compound on a 0.25 mmol scale using Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g)
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU/HOBt or DCC/HOBt coupling reagents
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, anhydrous
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method.
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[13]
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 2 min).[13]
-
Washing: Wash the resin with DCM.
-
Coupling: Dissolve the next Boc-amino acid (including this compound) and coupling reagents (e.g., HBTU/HOBt) in DMF, add DIEA, and couple to the resin for 1-2 hours.[4]
-
Monitoring: Check for complete coupling using the Kaiser test. Repeat coupling if necessary.
-
Washing: Wash the resin with DMF and DCM.
-
-
Repeat the elongation cycle for each amino acid in the sequence.
Protocol 2: On-Resin Fluorescent Labeling via Sonogashira Coupling
This protocol describes the labeling of the dibromotyrosine-containing peptide-resin with an alkyne-functionalized fluorophore.
Materials:
-
Peptide-resin containing 3,5-dibromotyrosine
-
Alkyne-functionalized fluorophore (e.g., Dansyl-propargylamine)
-
Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂])[1][3]
-
Acetonitrile (MeCN), degassed
-
Water, degassed
Procedure:
-
Swell the peptide-resin in a mixture of degassed MeCN/H₂O (1:1).
-
In a separate vial, dissolve the alkyne-fluorophore (10 eq.), [PdCl₂(CH₃CN)₂] (15 mol%), and sXPhos (18 mol%) in degassed MeCN.[1][3]
-
Add the catalyst/ligand/fluorophore solution to the swollen resin.
-
Add Cs₂CO₃ (6.2 eq.) dissolved in degassed water to the reaction mixture.[1][3]
-
Heat the reaction at 65°C for 2 hours under an inert atmosphere (e.g., Argon).[1][3]
-
Cool the reaction to room temperature and wash the resin thoroughly with MeCN, water, and DCM.
Protocol 3: On-Resin Fluorescent Labeling via Suzuki Coupling
This protocol describes the labeling of the dibromotyrosine-containing peptide-resin with a boronic acid-functionalized fluorophore.
Materials:
-
Peptide-resin containing 3,5-dibromotyrosine
-
Fluorescent boronic acid or ester (e.g., BODIPY-phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[6]
-
Sulfonated SPhos (sSPhos) ligand[6]
-
Potassium fluoride (KF)[6]
-
Dimethoxyethane (DME)
-
Ethanol (EtOH)
Procedure:
-
Swell the peptide-resin in DME.
-
In a separate vial, dissolve the fluorescent boronic acid (5 eq.), Pd₂(dba)₃ (0.1 eq.), and sSPhos (0.2 eq.) in a mixture of DME and EtOH.
-
Add the catalyst/ligand/fluorophore solution to the swollen resin.
-
Add an aqueous solution of KF (10 eq.).[6]
-
Heat the reaction at 80°C for 16 hours under an inert atmosphere.[6]
-
Cool the reaction to room temperature and wash the resin extensively with water, DMF, and DCM.
Protocol 4: Peptide Cleavage, Purification, and Characterization
Materials:
-
Fluorescently labeled peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Cleavage: Treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[14]
-
Characterization:
-
Confirm the identity and purity of the fluorescently labeled peptide using analytical HPLC.
-
Determine the molecular weight of the product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15]
-
Characterize the fluorescent properties of the purified peptide by measuring its excitation and emission spectra using a fluorescence spectrophotometer.[16]
-
Visualizations
Caption: Experimental workflow for the synthesis of fluorescently labeled peptides.
Caption: Schematic of Sonogashira coupling for fluorescent labeling.
Caption: Schematic of Suzuki coupling for fluorescent labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthetic Modification of Peptides with Dibromotyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the post-synthetic modification of peptides with 3,5-dibromotyrosine. This modification can be a powerful tool in drug discovery and chemical biology to enhance peptide stability, modulate biological activity, and serve as a versatile chemical handle for further conjugation. Detailed protocols for the chemical synthesis, purification, and characterization of dibromotyrosinated peptides are provided below.
Application Notes
The introduction of dibromotyrosine into a peptide sequence post-synthesis offers several strategic advantages for researchers and drug developers:
-
Enhanced Biological Activity and Stability: Halogenation of tyrosine residues can significantly alter the electronic properties of the phenol ring, potentially leading to enhanced binding affinity to target receptors. The bulky bromine atoms can also provide steric shielding, protecting the peptide from enzymatic degradation and thereby increasing its in vivo half-life.
-
Modulation of Cellular Signaling: Tyrosine phosphorylation is a critical event in many signaling pathways. The presence of two bromine atoms on the tyrosine ring can inhibit or prevent phosphorylation by tyrosine kinases, providing a mechanism to modulate cellular signaling cascades.[1] This makes dibromotyrosinated peptides valuable tools for studying and potentially controlling signal transduction pathways.
-
Probes for Structure-Activity Relationship (SAR) Studies: The systematic replacement of tyrosine with dibromotyrosine in a peptide sequence allows for detailed SAR studies. By comparing the biological activity of the native and modified peptides, researchers can gain insights into the role of the tyrosine hydroxyl group and the surrounding aromatic region in receptor binding and activation.
-
Antimicrobial and Antifungal Properties: Dibromotyrosine and its derivatives have demonstrated intrinsic antimicrobial and antifungal activities.[2] Incorporating this moiety into peptides could lead to the development of novel antimicrobial peptides (AMPs) with enhanced potency.
-
Platform for Further Chemical Modification: The brominated aromatic ring of dibromotyrosine can serve as a chemical handle for further functionalization through cross-coupling reactions, enabling the attachment of fluorescent probes, imaging agents, or other payloads.
Quantitative Data Presentation
The following table summarizes the antimicrobial and antifungal activity of dibromotyrosine analogs, demonstrating the potential biological effects of this modification.
| Compound | Target Organism | MIC₅₀ (µg/mL) |
| Dibromotyrosine Analogue 1 | E. coli (ER2566) | 31.25[2] |
| Dibromotyrosine Analogue 2 | E. coli (ER2566) | 66.19[2] |
| Dibromotyrosine Analogue 1 | E. coli (DH5α) | 21.72[2] |
| Dibromotyrosine Analogue 2 | E. coli (DH5α) | 17.69[2] |
| Dibromotyrosine Analogue 1 | Candida albicans | 170.50[2] |
| Dibromotyrosine Analogue 2 | Candida albicans | 145.37[2] |
Experimental Protocols
Protocol 1: Post-Synthetic Dibromination of Tyrosine-Containing Peptides using N-Bromosuccinimide (NBS)
This protocol describes a method for the chemical dibromination of a tyrosine residue within a purified synthetic peptide.
Materials:
-
Tyrosine-containing peptide (lyophilized powder)
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EA)
-
Brine solution
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized tyrosine-containing peptide in a suitable solvent system. A mixture of acetonitrile and water is often a good starting point. The final concentration of the peptide should be in the range of 1-5 mg/mL.
-
NBS Preparation: Prepare a fresh stock solution of N-bromosuccinimide in acetonitrile. It is crucial to use recrystallized NBS to avoid side reactions from the degradation product, bromine.
-
Bromination Reaction:
-
Cool the peptide solution to 0 °C in an ice bath.
-
Slowly add 2.2 to 2.5 equivalents of the NBS solution to the peptide solution with constant stirring. The exact stoichiometry may need to be optimized for different peptide sequences.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 15, 30, 60 minutes) and quenching them with a small amount of a saturated sodium thiosulfate solution before analyzing by analytical HPLC-MS.
-
The reaction is typically complete within 1-2 hours.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of a reducing agent like sodium thiosulfate or ascorbic acid to consume any excess NBS.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with brine to remove the succinimide byproduct and other aqueous soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude dibromotyrosinated peptide in a minimal amount of the initial HPLC mobile phase.
-
Purify the peptide using a preparative reverse-phase HPLC system. A C18 column is commonly used for peptide purification.
-
Use a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the dibromotyrosinated peptide by mass spectrometry. The mass of the peptide will increase by 157.8 Da (2 x 78.9 Da for Br, minus 2 Da for the two replaced hydrogens).
-
The mass spectrum of a dibrominated peptide will show a characteristic isotopic pattern with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final dibromotyrosinated peptide as a fluffy white powder.
Protocol 2: Purification of Dibromotyrosinated Peptides by Reverse-Phase HPLC
This protocol provides a general method for the purification of the crude dibromotyrosinated peptide from the reaction mixture.
Materials:
-
Crude dibromotyrosinated peptide
-
Solvent A: 0.1% (v/v) TFA in deionized water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Analytical RP-HPLC system
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide from the work-up step in a small volume of Solvent A or a mixture of Solvent A and B that ensures complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 3-5 column volumes.
-
Method Development (Analytical Scale): Before proceeding to the preparative scale, it is highly recommended to optimize the separation on an analytical C18 column. Inject a small amount of the crude sample and run a scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the retention time of the desired product and major impurities.
-
Preparative Purification:
-
Inject the prepared crude sample onto the equilibrated preparative column.
-
Run a linear gradient optimized from the analytical run. A shallow gradient around the elution point of the target peptide will provide better resolution.
-
Monitor the elution profile at a suitable wavelength (typically 220 nm and 280 nm for peptides containing aromatic residues).
-
Collect fractions across the peak corresponding to the dibromotyrosinated peptide.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess their purity. Pool the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal and Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a TFA salt.
Visualizations
Caption: Workflow for the post-synthetic dibromination of a peptide.
Caption: Inhibition of Tyrosine Kinase signaling by a dibromotyrosinated peptide.
References
Troubleshooting & Optimization
troubleshooting poor coupling of Boc-3,5-Dibromo-D-tyrosine in SPPS
This guide provides troubleshooting strategies and detailed protocols for researchers encountering difficulties with the incorporation of Boc-3,5-Dibromo-D-tyrosine during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient in SPPS?
The primary challenge in coupling this compound lies in its structure. The presence of two bulky bromine atoms on the tyrosine phenyl ring creates significant steric hindrance.[1][2] This bulkiness physically obstructs the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support, slowing down reaction kinetics and often leading to incomplete reactions under standard conditions.[1][2][3]
Q2: How can I accurately detect if the coupling has failed?
Real-time monitoring on the resin is crucial for detecting incomplete coupling.
-
Kaiser Test (Ninhydrin Test): This is the most widely used method for detecting free primary amines. A positive result, indicated by an intense blue or purple color on the resin beads, confirms that the coupling was incomplete. A negative result (yellow/colorless) signifies a successful coupling.[2]
-
Definitive Analysis: For ultimate confirmation, a small amount of the peptide-resin can be cleaved. The resulting crude peptide is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the dibromo-tyrosine residue) in the mass spectrum is a clear indicator of failed coupling.[2]
Q3: What are the most effective coupling reagents for this hindered amino acid?
For sterically demanding residues like this compound, standard carbodiimide reagents (DCC, DIC) are often insufficient.[3][4] High-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended for their ability to form highly reactive activated esters.[1][3]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly efficient.[3][4][5] HATU is considered one of the most effective reagents for difficult couplings.[3][6][7] COMU offers comparable reactivity to HATU but with improved safety and solubility profiles.[4][5]
-
Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices, particularly as they avoid the potential for N-terminal guanidinylation, a side reaction sometimes observed with HBTU/HATU.[1][4][6]
Q4: My initial coupling failed (positive Kaiser test). What is the first and most direct step I should take?
If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a "double coupling." [2][3][4] This involves draining the initial coupling solution, washing the resin, and repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle.[2][4]
Q5: Beyond double coupling, what other reaction parameters can I optimize?
If double coupling is insufficient, several other parameters can be adjusted to drive the reaction to completion:
-
Increase Equivalents and Time: Use a higher excess of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents relative to the resin's free amine capacity) and extend the reaction time, potentially doubling it from your standard protocol.[2][3]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate for hindered couplings.[2] This must be done cautiously to minimize the risk of racemization.
-
Microwave-Assisted SPPS: The use of microwave energy is a modern and highly effective technique for driving difficult couplings of bulky amino acids to completion quickly and efficiently.[8]
Q6: What should I do if the coupling is still incomplete after trying these optimization methods?
If a small number of N-terminal amines remain unreacted even after optimization, it is often best to "cap" them. Capping involves acetylating the unreacted amines, typically with acetic anhydride. This terminates the peptide chain at that point, preventing the formation of a deletion sequence in the next cycle. While this reduces the overall yield of the full-length peptide, it greatly simplifies the final purification by preventing closely related impurities.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | Very high reactivity, low racemization, highly effective for hindered couplings.[3][4][6][7] | Higher cost; potential for guanidinylation of the N-terminus if used incorrectly.[4] |
| COMU | Uronium/Aminium | High reactivity comparable to HATU; non-explosive and safer byproducts; better solubility.[4][5] | Higher cost compared to carbodiimides.[4] |
| PyAOP | Phosphonium | Highly effective, especially for N-methylated or other sterically hindered amino acids; avoids guanidinylation risk.[1][6] | Higher cost.[4] |
| DIC / HOBt (or Oxyma) | Carbodiimide | Cost-effective and widely used for standard couplings.[4] | Lower reactivity, often insufficient for severely hindered couplings.[3][4] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for Hindered Amino Acids
This protocol outlines a robust method for coupling sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in peptide-synthesis-grade N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature raised to 40°C.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This test should be performed on a small sample of resin beads after the coupling step.
-
Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube. Wash the beads with ethanol and then DMF.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5% Ninhydrin in ethanol
-
Solution B: 80% Phenol in ethanol
-
Solution C: 2% 0.001M KCN in pyridine
-
-
Heating: Heat the sample at 100-120°C for 5 minutes.[2]
-
Observation & Interpretation:
Protocol 3: Double Coupling Procedure
Initiate this protocol after a positive Kaiser test following the first coupling attempt.
-
Wash: After the initial coupling reaction, drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3 times) to remove all residual reagents.
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1.
-
Second Coupling: Add the fresh solution to the resin and agitate for the recommended time (e.g., 2-4 hours).
-
Final Wash: After the second coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
-
Confirm Completion: Perform another Kaiser test to verify the completion of the reaction. If the test is now negative (yellow), proceed with the synthesis.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
Caption: Relationship between the coupling problem and effective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
optimizing Boc deprotection conditions to prevent side reactions
For researchers and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a vital tool in chemical synthesis. However, its removal can be fraught with challenges, including incomplete reactions and the formation of unwanted side products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize Boc deprotection conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and what is the primary cause of side reactions?
A1: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2][3][4] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][2][5][6][7] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][6]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][5][6] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][5][6] Methionine is also susceptible to oxidation.[1][6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][5][6]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][5][6]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[1][5][6][8] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the molecule.[1][8] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][6][8]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of an incomplete reaction include the presence of the starting material in the reaction mixture, which can be observed by techniques like TLC or LC-MS.[6] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[6]
Q5: Are there milder alternatives to strong acids like TFA for Boc deprotection?
A5: Yes, several milder methods can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[8][9][10] Some alternatives include:
-
4M HCl in dioxane: A common and often more potent alternative to TFA/DCM.[5][6][10]
-
Aqueous phosphoric acid: An environmentally benign option for deprotecting tert-butyl carbamates, esters, and ethers.[10][11]
-
Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[9][12][13]
-
Thermal deprotection: In some cases, heating the Boc-protected compound can effect deprotection without the need for acid.[7][10][14]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1][2] This occurs when the tert-butyl cation generated during deprotection reacts with a nucleophilic site on your compound.[2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For instance, triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers suitable for protecting tryptophan.[1][5] Refer to the tables below for guidance on scavenger selection.
Issue 2: The Boc deprotection reaction is sluggish or does not go to completion.
-
Possible Cause 1: Insufficient acid strength or concentration. The concentration of the acid may be too low to effectively cleave the Boc group.[5][10]
-
Possible Cause 2: Steric hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][10]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1]
-
Solution: Ensure the choice of solvent is appropriate for the resin to allow for optimal swelling.
-
Data Presentation
Table 1: Common Scavengers for Preventing Side Reactions
| Sensitive Residue | Common Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | t-Butylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[1] |
| Methionine (Met) | S-alkylation to form a sulfonium salt, Oxidation | Thioanisole, 1,2-Ethanedithiol (EDT) |
| Cysteine (Cys) | S-alkylation | 1,2-Ethanedithiol (EDT), Thioanisole |
| Tyrosine (Tyr) | Alkylation of the phenolic ring | Phenol, Anisole, Thioanisole |
Table 2: Comparison of Common Boc Deprotection Cocktails
| Reagent Cocktail | Composition (v/v/v or v/v/w) | Application |
| Standard TFA/H₂O/TIS | 95:2.5:2.5[9] | General purpose, effective for most sequences. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[9] | For peptides with multiple sensitive residues. |
| Simple TFA/TIS | 95:5 | Effective for protecting Trp, Met, and Tyr from t-butylation. |
| TFA/Thioanisole | 90:5:5 (v/v/w)[5][6] | Useful for methionine-containing peptides to prevent S-alkylation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase using TFA
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1][2][6]
-
Cooling: Cool the solution to 0°C using an ice bath.[9]
-
Scavenger Addition: Add the chosen scavenger (e.g., 2.5-5% v/v of Triisopropylsilane, TIS).[9]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[7]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[9] Monitor the progress by TLC or LC-MS until the starting material is consumed.[5][6][9]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7][9]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[9] The resulting amine TFA salt can often be used directly in the next step or neutralized.[7]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Suspend or dissolve the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
minimizing racemization of Boc-3,5-Dibromo-D-tyrosine during coupling
Topic: Minimizing Racemization of Boc-3,5-Dibromo-D-tyrosine During Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize racemization when coupling this compound in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: HPLC analysis of the crude peptide shows a doublet peak with the correct mass, suggesting the presence of a diastereomer.
This is a strong indicator of racemization at the this compound residue. The following steps will help you diagnose and resolve the issue.
-
Step 1: Evaluate Your Coupling Reagent and Additive
-
Potential Cause: Use of a standalone carbodiimide coupling reagent (e.g., DCC, DIC) without a racemization-suppressing additive. These reagents form a highly reactive O-acylisourea intermediate that is prone to racemization.[1]
-
Recommended Solution: Always use a racemization-suppressing additive. While HOBt is a classic choice, modern additives like OxymaPure and HOAt are significantly more effective at forming stable active esters that are less susceptible to racemization.[1][2] For particularly challenging couplings, switching to an onium salt reagent like HATU, HCTU, or COMU is highly recommended.[3] These reagents often incorporate a HOAt or Oxyma moiety, providing superior suppression of racemization.[2]
-
-
Step 2: Assess the Base Used in the Reaction
-
Potential Cause: Use of a strong or non-sterically hindered base. The base can directly abstract the acidic α-proton from the activated amino acid (direct enolization) or promote the formation of a planar oxazolone intermediate, both of which lead to racemization.[2][4] The electron-withdrawing nature of the two bromine atoms on the tyrosine ring may increase the acidity of this α-proton, potentially making this derivative more susceptible to base-catalyzed racemization.[5]
-
Recommended Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a less basic option, while diisopropylethylamine (DIPEA) or sym-collidine offer greater steric hindrance, which can reduce the rate of α-proton abstraction.[4] Use the minimum number of equivalents of base necessary for the reaction to proceed.
-
-
Step 3: Review Your Reaction Conditions
-
Potential Cause 1: Prolonged pre-activation time. Allowing the activated amino acid to stand for an extended period before the addition of the amine component increases the opportunity for racemization.[2][6]
-
Solution 1: Minimize pre-activation time to 1-5 minutes.[2][6] Alternatively, employ an in-situ activation protocol where the coupling reagent is added to a mixture of the amino acid, amine, and additive.[7]
-
Potential Cause 2: Elevated reaction temperature. The rate of racemization increases with temperature.[6]
-
Solution 2: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature.[6] For highly sensitive couplings, maintaining a low temperature throughout the process is crucial.
-
Issue 2: Low coupling efficiency is observed alongside racemization.
This can occur because this compound is a sterically hindered amino acid. The conditions required to force the coupling to completion (e.g., longer reaction times, higher temperatures) can also promote racemization.
-
Recommended Solution:
-
Switch to a more potent coupling reagent: Use HATU or COMU, which are known for their high efficiency with sterically hindered amino acids.[3]
-
Perform a double coupling: After the initial coupling reaction, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.[3]
-
Optimize the solvent: Ensure good solvation of the peptide-resin. NMP or mixtures of DMF/DCM can sometimes improve reaction efficiency compared to DMF alone.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is racemization and why is it a critical issue?
-
A1: Racemization is a process where a pure, single enantiomer of a chiral amino acid (in this case, D-tyrosine) is converted into a mixture of both D- and L-enantiomers.[2] This loss of stereochemical integrity is critical because the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of the incorrect L-isomer can lead to reduced efficacy, altered biological activity, or create impurities that are difficult to separate.[2]
-
-
Q2: What are the chemical mechanisms behind racemization during peptide coupling?
-
A2: There are two primary base-catalyzed pathways. The most common is through the formation of a planar 5(4H)-oxazolone (azlactone) intermediate.[1][2] The second pathway is the direct abstraction of the α-proton by a base, forming a planar enolate intermediate.[2][4] In both cases, the resulting planar intermediate can be protonated from either face, leading to a mixture of stereoisomers.
-
-
Q3: How can I definitively confirm that a doublet peak on my HPLC is due to racemization?
-
A3: To confirm racemization, you must hydrolyze the peptide back to its constituent amino acids and then analyze the enantiomeric ratio of the 3,5-Dibromo-tyrosine. This is typically done by hydrolyzing a sample of the purified peptide in 6N HCl, followed by analysis using chiral HPLC or by derivatizing the amino acids with a chiral reagent (like Marfey's reagent) and analyzing on a standard C18 column.[9] The presence of a significant L-3,5-Dibromotyrosine peak confirms racemization.
-
Quantitative Data Summary
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of various racemization-prone amino acids, which serves as a useful guide for selecting conditions for this compound.
| Coupling Reagent | Additive | Base | % Racemization (Epimer) | Reference Model |
| DIC | None | DIPEA | High (>5%) | Phenylalanine-based |
| DIC | HOBt | DIPEA | ~1.5% - 9.3% | Phenylalanine/Proline-based |
| DIC | HOAt | DIPEA | ~1.9% - 3.3% | Cysteine/Phenylalanine-based |
| DIC | OxymaPure | DIPEA | <0.5% - 1.0% | Phenylalanine/Proline-based |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% | Phenylalanine-based |
| HATU | (Internal HOAt) | DIPEA | ~0.8% | Phenylalanine-based |
| COMU | (Internal Oxyma) | DIPEA | <0.2% | Phenylalanine-based |
Data adapted from studies on racemization-prone amino acids as the principles are directly applicable.[7]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
This protocol utilizes HATU, a highly efficient coupling reagent known for low racemization, and a hindered base to minimize side reactions.[1][3]
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF immediately before adding the activated amino acid solution.
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
-
Pre-activation and Coupling: Add DIPEA (6.0 eq.) to the activation mixture. Allow the solution to pre-activate for 1-5 minutes at room temperature. Do not exceed 5 minutes.[6] Immediately add the activated solution to the drained resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, the reaction time may need to be extended. Monitor completion with a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, repeat steps 2-5.[3]
Protocol 2: Analysis of Racemization by Chiral HPLC after Acid Hydrolysis
This protocol provides a method to quantify the extent of racemization.
-
Peptide Hydrolysis:
-
Place a sample of the dried, purified peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the resulting amino acid residue in the HPLC mobile phase.[2]
-
-
Chiral HPLC Analysis (Direct Method):
-
Column: Use a chiral stationary phase (CSP) column designed for the separation of underivatized amino acid enantiomers (e.g., an Astec CHIROBIOTIC T column).[10]
-
Mobile Phase: A typical mobile phase is a mixture of methanol, water, and a small amount of acid and base (e.g., 50 mM formic acid + 25 mM diethylamine in 98:2 MeOH/H₂O), but this should be optimized based on the column manufacturer's recommendations.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (due to the tyrosine chromophore).
-
Analysis: Inject the hydrolyzed sample. The D- and L-3,5-Dibromotyrosine enantiomers should elute as separate peaks.
-
-
Quantification:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the percentage of racemization as follows: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100[2]
-
Visualizations
Troubleshooting Workflow for High Racemization
A logical workflow for troubleshooting high racemization levels.
Racemization Mechanisms
The two primary base-catalyzed pathways for racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Synthesis of Peptides Containing Brominated Tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating brominated tyrosine residues into peptides via solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using brominated tyrosine in peptide synthesis?
A1: The two most anticipated side reactions when incorporating brominated tyrosine (e.g., 3-bromotyrosine or 3,5-dibromotyrosine) into peptides are:
-
Debromination: Loss of one or more bromine atoms from the tyrosine side chain, particularly during the final trifluoroacetic acid (TFA) cleavage step. This results in the formation of a peptide with a native tyrosine residue or a lower bromination state.
-
Alkylation: The electron-rich aromatic ring of tyrosine, even when brominated, is susceptible to alkylation by reactive carbocations.[1] These carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from tBu groups) or the resin linker during TFA treatment.[1][2]
Q2: How can I detect these side reactions in my crude peptide product?
A2: The most effective method for detecting debromination and alkylation is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For Debromination: Look for a mass shift corresponding to the loss of bromine. A debrominated peptide will have a mass that is 78.9 Da (for 79Br) or 80.9 Da (for 81Br) lower than the expected mass of the brominated peptide for each bromine atom lost. The characteristic isotopic pattern of bromine will also be absent in the debrominated product.[3]
-
For Alkylation: You will observe a mass addition corresponding to the alkyl group that has been added. For example, a tert-butyl group addition will result in a mass increase of 56.1 Da.[4]
-
Mass Spectrometry Isotopic Pattern: A key diagnostic feature for brominated peptides is their unique isotopic pattern in the mass spectrum.[3]
-
A peptide with one bromine atom will show a pair of peaks of nearly equal intensity (M and M+2), separated by 2 m/z units, due to the natural abundance of the 79Br and 81Br isotopes.[3]
-
A peptide with two bromine atoms will exhibit a characteristic 1:2:1 ratio of peaks at M, M+2, and M+4.[3] The absence or alteration of these patterns can indicate debromination.
-
Q3: What is the primary cause of debromination during peptide synthesis?
A3: Debromination is most likely to occur during the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA). The acidic environment, in combination with carbocations generated from protecting groups, can facilitate the cleavage of the carbon-bromine bond.
Q4: How can I minimize debromination during the final cleavage step?
A4: The key to preventing debromination is the use of an optimized "scavenger cocktail" in your TFA cleavage mixture. Scavengers are compounds that "trap" the reactive carbocations generated during cleavage, preventing them from reacting with sensitive residues like brominated tyrosine.[2]
Q5: Are there specific protecting group strategies recommended for brominated tyrosine?
A5: For Fmoc-based solid-phase peptide synthesis, the phenolic hydroxyl group of brominated tyrosine should be protected to prevent side reactions during coupling. The tert-butyl (tBu) group is a standard and effective choice, forming Fmoc-3-bromo-Tyr(tBu)-OH or Fmoc-3,5-dibromo-Tyr(tBu)-OH. This protection is compatible with the standard Fmoc/tBu orthogonal protection strategy.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing brominated tyrosine.
Issue 1: Mass spectrometry of the crude peptide shows a significant peak corresponding to the debrominated product.
| Possible Cause | Investigation | Solution |
| Ineffective Scavenging during Cleavage | Review the composition of your TFA cleavage cocktail. | Use a scavenger cocktail optimized for sensitive residues. A recommended starting point is "Reagent K" or a similar mixture containing a combination of scavengers. |
| Prolonged Cleavage Time | Check the duration of the TFA cleavage step. | Minimize the cleavage time to what is necessary for complete deprotection. For most standard protecting groups, 2-3 hours is sufficient. |
| Elevated Cleavage Temperature | Note the temperature at which the cleavage was performed. | Perform the cleavage at room temperature. Avoid heating the cleavage reaction. |
Issue 2: The mass spectrum of my peptide shows unexpected mass additions (+56 Da, +112 Da, etc.).
| Possible Cause | Investigation | Solution |
| Alkylation by Protecting Group Carbocations | Identify the protecting groups used in your synthesis (e.g., tBu, Trt). The mass addition of +56 Da strongly suggests tert-butylation. | Increase the concentration and variety of scavengers in your cleavage cocktail. Thioanisole and 1,2-ethanedithiol (EDT) are effective at scavenging a wide range of carbocations.[2] |
| Reattachment to the Resin | This is less common but possible with certain resin linkers. | The use of scavengers like triisopropylsilane (TIS) can help minimize this side reaction.[6] |
Issue 3: Purification by HPLC is challenging, with the desired brominated peptide co-eluting with impurities.
| Possible Cause | Investigation | Solution |
| Similar Hydrophobicity of Products | Debrominated and alkylated side products may have very similar retention times to the target peptide on reversed-phase HPLC. | Optimize the HPLC gradient. A shallower gradient over a longer run time can improve the resolution of closely eluting peaks.[7] Consider using a different stationary phase or ion-pairing agent (e.g., formic acid instead of TFA for MS-compatibility). |
| Formation of Diastereomers | Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities that are difficult to separate. | Use high-quality amino acid derivatives and consider adding a racemization suppressant like Oxyma Pure to the coupling cocktail, especially for sensitive residues.[3] |
Data Presentation
Table 1: Common Side Products in Brominated Tyrosine Peptide Synthesis and Their Mass Spectrometric Signatures.
| Side Product | Description | Expected Mass Change | Key Mass Spec Signature |
| Debromination (Single) | Loss of one bromine atom from a monobrominated tyrosine. | -79.9 Da | Disappearance of the M/M+2 isotopic pattern. |
| Debromination (Double) | Loss of two bromine atoms from a dibrominated tyrosine. | -159.8 Da | Disappearance of the M/M+2/M+4 isotopic pattern. |
| tert-Butylation | Addition of a tert-butyl group to the tyrosine ring. | +56.1 Da | A single peak with a +56.1 Da mass shift. |
| Tyrosine (Native) | Complete debromination of bromotyrosine. | -79.9 Da (from mono-bromo) or -159.8 Da (from di-bromo) | A single peak corresponding to the mass of the non-brominated peptide. |
Table 2: Recommended Scavenger Cocktails for TFA Cleavage of Peptides Containing Brominated Tyrosine.
| Scavenger Cocktail | Composition (v/v) | Intended Use and Cautions |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail suitable for peptides with multiple sensitive residues, including Tyr, Trp, Met, and Cys. Highly recommended for brominated tyrosine-containing peptides.[2][8] |
| TFA/TIS/Water/EDT | TFA/Triisopropylsilane/Water/1,2-Ethanedithiol (92.5:2.5:2.5:2.5) | A good general-purpose cocktail that provides protection against both alkylation and oxidation.[9] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Suitable for peptides without highly sensitive residues. May not be sufficient to completely prevent debromination of bromotyrosine.[2] |
Experimental Protocols
Protocol 1: General Fmoc-SPPS of a Peptide Containing Brominated Tyrosine
This protocol outlines the general steps for manual solid-phase peptide synthesis using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading), including Fmoc-3-bromo-Tyr(tBu)-OH, with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[4] If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection with an Optimized Scavenger Cocktail
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, designed to minimize side reactions of brominated tyrosine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry the resin thoroughly under vacuum.[10]
-
Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[2] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing C-Alkylation of Tyrosine During Boc Deprotection
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the C-alkylation of tyrosine residues during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is C-alkylation of tyrosine and why does it occur during Boc deprotection?
A1: C-alkylation of tyrosine is an undesired side reaction where a tert-butyl group is covalently attached to the aromatic ring of a tyrosine residue, forming 3-tert-butyl-tyrosine.[1] This occurs during the acidic deprotection of Boc groups, commonly with trifluoroacetic acid (TFA). The acid cleaves the Boc group, generating a reactive tert-butyl cation (t-butyl⁺).[1][2] This carbocation is a strong electrophile and can attack the electron-rich aromatic ring of tyrosine, leading to C-alkylation.[1][2] This side reaction can affect 0.5-1.0% of the peptide product.[1]
Q2: Which other amino acid residues are susceptible to alkylation by the tert-butyl cation?
A2: Besides tyrosine, other amino acid residues with nucleophilic side chains are also vulnerable to alkylation by the tert-butyl cation.[2][3][4][5] These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2][4][5]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][4][5]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[2][4][5]
Q3: How can I detect C-alkylation of tyrosine in my peptide product?
A3: The most effective methods for detecting C-alkylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC Analysis: In a reverse-phase HPLC chromatogram, the 3-tert-butyl-tyrosine containing peptide will typically appear as a new peak eluting close to the main product peak.[1]
-
Mass Spectrometry: MS analysis will reveal a mass increase of +56 Da in the modified peptide, corresponding to the mass of the added tert-butyl group.[1]
Q4: What are scavengers and how do they prevent C-alkylation of tyrosine?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations before they can alkylate the tyrosine residue.[1][2][3] These reagents are more reactive towards the carbocation than the sensitive amino acid side chains, thus preventing the unwanted side reaction.[2][3]
Troubleshooting Guide
Issue: Detection of a +56 Da adduct in the final peptide product, indicating C-alkylation of tyrosine.
Root Cause: The generation of tert-butyl cations during the acidic deprotection of Boc groups is the primary cause.[1] These reactive carbocations subsequently alkylate the activated aromatic ring of tyrosine.[1]
Solutions:
-
Use of Scavengers: The most effective method to prevent C-alkylation is to add scavengers to the deprotection cocktail.[1]
-
Optimization of Deprotection Conditions:
Data Presentation: Scavenger Efficiency
The choice and concentration of scavengers are critical for preventing byproduct formation.[6] The following table summarizes common scavengers and scavenger cocktails used to prevent C-alkylation of tyrosine and other sensitive residues.
| Scavenger/Cocktail Name | Composition (v/v/v) | Target Residues | Notes |
| Individual Scavengers | |||
| Triisopropylsilane (TIS) | Varies | Trp, Tyr, Cys | Highly effective carbocation scavenger.[3] |
| Triethylsilane (TES) | Varies | Trp, Tyr, Cys | Highly effective carbocation scavenger.[3] |
| Thioanisole | Varies | Trp, Tyr, Met | |
| Phenol | Varies | Tyr | Acts as a decoy for the tert-butyl cation.[3] |
| Anisole | Varies | Tyr, Trp | Acts as a decoy for the tert-butyl cation.[3] |
| m-Cresol | Varies | Tyr | Acts as a decoy for the tert-butyl cation.[3] |
| 1,2-Ethanedithiol (EDT) | Varies | Trp, Cys | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[3] |
| Scavenger Cocktails | |||
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General Purpose | A general-purpose and effective cocktail for many sequences.[2][3] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr, Arg | A robust cocktail for complex peptides with multiple sensitive residues.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is designed to minimize the C-alkylation of tyrosine residues during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.[1]
-
Prepare the deprotection cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[1][3]
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the mixture for 30 minutes at room temperature.[1]
-
Drain the deprotection cocktail and wash the resin thoroughly with DCM.[1]
-
Neutralize the resin with a solution of 10% DIEA in DMF.[1]
-
Wash the resin with DMF and then DCM to prepare for the next coupling step.[1]
Protocol 2: Analytical HPLC Method for Side Product Detection
Instrumentation:
-
Reverse-phase HPLC system with a C18 column.[1]
Mobile Phase:
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.[1]
Detection:
-
UV detection at 220 nm and 280 nm.[1]
Analysis:
-
Inject the crude peptide solution.
-
Look for peaks eluting close to the main product peak.[1]
-
Collect fractions for subsequent mass spectrometry analysis to identify the nature of the impurities.[1]
Visualizations
Caption: Mechanism of Boc deprotection, C-alkylation side reaction, and scavenger intervention.
Caption: Troubleshooting workflow for addressing tyrosine C-alkylation during Boc deprotection.
References
Technical Support Center: Aggregation of Peptides Containing Hydrophobic Unnatural Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides that contain hydrophobic unnatural amino acids and are prone to aggregation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of hydrophobic peptides.
Problem 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete coupling reactions (positive Kaiser test after coupling).
-
Presence of deletion sequences in the final product, as identified by Mass Spectrometry (MS).
-
The resin beads clump together during synthesis.
-
Broadening of the Fmoc deprotection peak during UV monitoring.[1]
Possible Cause: On-resin aggregation of the growing peptide chain is a primary cause of these issues.[2] Stretches of hydrophobic amino acids, including unnatural ones, can lead to the formation of secondary structures like β-sheets through inter-chain hydrogen bonding.[1] This aggregation hinders the access of reagents to the reactive sites, leading to incomplete reactions.
Solutions:
| Strategy | Description | Key Considerations |
| Backbone Protection | Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid residue.[1][3] This physically prevents the hydrogen bonding that leads to β-sheet formation.[3] | Introduce a Dmb or Hmb-protected residue approximately every six to seven residues within the problematic sequence.[1] These groups are typically removed during the final cleavage from the resin.[4] |
| Pseudoproline Dipeptides | Strategically insert pseudoproline dipeptides, which are derivatives of serine, threonine, or cysteine.[1] These introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[1] | Insert a pseudoproline dipeptide roughly every 6-8 residues, particularly before a hydrophobic cluster. The native amino acid is regenerated during the final acid cleavage step.[1] |
| Chaotropic Salt Washes | Before a difficult coupling step, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF).[1][4] These salts disrupt the hydrogen-bonding network of water and can break up secondary structures.[5] | It is crucial to thoroughly wash the chaotropic salt away before proceeding with the coupling reaction, as it can interfere with the coupling reagents.[1] |
| Specialized Solvents | Use alternative solvents or solvent mixtures that can better solvate the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) for hydrophobic peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial.[1] | Consider the compatibility of the solvent with your synthesis protocol and reagents. |
| Microwave-Assisted Synthesis | Employing microwave energy can enhance the efficiency of coupling and deprotection steps, particularly for "difficult sequences".[1] | Careful optimization of temperature and power is necessary to avoid side reactions. |
Problem 2: Peptide Precipitates After Cleavage and Deprotection
Symptom:
-
The peptide does not precipitate out of the cleavage cocktail upon addition of cold ether.[6]
-
The cleaved peptide forms an insoluble mass that is difficult to handle and purify.[1]
Possible Cause: The high hydrophobicity of the peptide, conferred by both natural and unnatural amino acids, leads to poor solubility in the cleavage cocktail and subsequent precipitation solvents.[7]
Solutions:
| Strategy | Description | Key Considerations |
| Alternative Precipitation/Purification Solvents | If the peptide is not precipitating in diethyl ether, try a 1:1 mixture of hexane and ether.[6] For purification, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be added to the mobile phase to disrupt β-sheet structures and improve solubility.[7] | Be aware that high concentrations of TFE can cause issues with the peptide sticking to the reverse-phase HPLC column.[8] |
| Hydrophilic Tags | Synthesize the peptide with a temporary hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) at the N- or C-terminus.[9][10] These tags increase the overall solubility of the peptide, aiding in purification.[11] | The tag is typically attached via a cleavable linker, allowing for its removal after purification to yield the native peptide sequence.[9] |
Problem 3: Poor Solubility of the Purified Peptide in Aqueous Buffers
Symptom:
-
The lyophilized peptide powder does not dissolve in aqueous buffers, even with sonication or vortexing.
-
The solution becomes cloudy or forms visible aggregates upon standing.
Possible Cause: The peptide's amino acid composition is dominated by hydrophobic and/or uncharged residues, leading to a low affinity for aqueous environments.[12]
Solutions:
| Strategy | Description | Key Considerations |
| Organic Co-solvents | First, dissolve the peptide in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[12] Then, slowly add the aqueous buffer to the desired concentration.[12] | DMSO is generally preferred for biological assays due to its lower toxicity.[12] However, always check the tolerance of your specific assay to the chosen organic solvent. |
| pH Adjustment | The net charge of a peptide influences its solubility. For a peptide with a net positive charge (basic), an acidic solution (e.g., containing 10% acetic acid) can improve solubility. For a peptide with a net negative charge (acidic), a basic solution (e.g., containing 10% ammonium bicarbonate) may help.[12] | This approach is most effective for peptides that have a significant number of charged residues in addition to hydrophobic ones. |
| Denaturing Agents | For peptides that are highly prone to aggregation, denaturing agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used for initial solubilization. | These agents will denature the peptide and are generally not compatible with biological assays. They are more suitable for applications like gel electrophoresis or as a last resort for solubilization before dilution into a compatible buffer. |
Frequently Asked Questions (FAQs)
Q1: How can I predict if my peptide sequence is likely to aggregate?
A1: While precise prediction is challenging, certain characteristics increase the risk of aggregation. Long stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, and their unnatural hydrophobic counterparts) are strong indicators.[1] Several online tools can predict aggregation-prone regions based on the amino acid sequence. During SPPS, a broadening of the Fmoc deprotection peak is a real-time indicator of on-resin aggregation.[1]
Q2: What is the mechanism of action for chaotropic agents in preventing peptide aggregation?
A2: Chaotropic agents are molecules that disrupt the hydrogen-bonding network of water.[5] This weakens the hydrophobic effect, which is a major driving force for the aggregation of nonpolar molecules in aqueous solutions.[5][13] By interfering with these interactions, chaotropic agents can help to keep hydrophobic peptides solvated.
Q3: Can the introduction of unnatural amino acids always be expected to increase aggregation?
A3: Not necessarily. While hydrophobic unnatural amino acids will likely increase the propensity for aggregation, other types of unnatural amino acids can be used to decrease it. For example, the strategic incorporation of N-methylated amino acids can disrupt the hydrogen-bonding patterns required for β-sheet formation. The impact of an unnatural amino acid on aggregation is highly dependent on its specific chemical properties and its position within the peptide sequence.
Q4: Are there any analytical techniques to confirm that my peptide is aggregated?
A4: Yes, several techniques can be used to detect and characterize peptide aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates. This assay is useful for monitoring the kinetics of fibril formation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks in the void volume or at earlier elution times than the monomeric peptide can indicate the presence of aggregates.
-
Transmission Electron Microscopy (TEM): TEM can be used to directly visualize the morphology of peptide aggregates, such as fibrils or amorphous aggregates.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to finding a suitable solvent for a hydrophobic peptide.
Materials:
-
Lyophilized peptide
-
Sterile, deionized water
-
10% Acetic Acid in water
-
10% Ammonium Bicarbonate in water
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Assessment: Before starting, analyze the peptide sequence to estimate its net charge and hydrophobicity.[12]
-
Assign a value of +1 to each basic residue (K, R, H, N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, C-terminus).
-
Sum the values to get the net charge.
-
If the peptide has >50% hydrophobic residues, it is considered hydrophobic.[12]
-
-
Solubility Test with a Small Amount: Weigh out a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Stepwise Solubilization: a. Aqueous Solvent: Add a small volume of sterile water (e.g., 100 µL) and vortex. If the peptide does not dissolve, proceed to the next step. b. pH Adjustment (for charged peptides):
- If the peptide is basic (net positive charge), add 10% acetic acid dropwise while vortexing.
- If the peptide is acidic (net negative charge), add 10% ammonium bicarbonate dropwise while vortexing. c. Organic Solvents (for hydrophobic/neutral peptides): If the peptide remains insoluble, use a fresh, small aliquot of the peptide. Add a minimal amount of DMSO (e.g., 10-20 µL) and vortex.[12] If it dissolves, slowly add your desired aqueous buffer to this solution. If the peptide precipitates upon addition of the aqueous buffer, it indicates that the final concentration is above its solubility limit in that mixed solvent system. d. Alternative Organic Solvents: If DMSO is not suitable for your downstream application, repeat step 3c with ACN or DMF.
-
Physical Disruption: If the peptide is still not fully dissolved, sonicate the sample in a bath sonicator for 5-10 minutes. Avoid excessive heating.
-
Observation: A fully solubilized peptide will result in a clear, particle-free solution.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the formation of amyloid-like fibrils in a peptide sample.
Materials:
-
Peptide stock solution (solubilized as determined in Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:
-
Peptide solution to the desired final concentration (e.g., 10-50 µM).
-
ThT to a final concentration of 20 µM.
-
Assay buffer to make up the final volume.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours). Shaking between reads can sometimes promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the control wells) from the sample fluorescence at each time point.
-
Plot the fluorescence intensity versus time. An increase in fluorescence over time indicates the formation of ThT-binding aggregates (amyloid-like fibrils).
-
Data Summary
The following table summarizes the relative effectiveness of various strategies for improving the solubility and reducing the aggregation of hydrophobic peptides.
| Strategy | Primary Application | Relative Effectiveness | Mechanism of Action |
| Pseudoproline Dipeptides | SPPS | High | Disrupts β-sheet formation by introducing a "kink" in the peptide backbone.[1] |
| Backbone Protection (Dmb/Hmb) | SPPS | High | Prevents inter-chain hydrogen bonding.[3] |
| Chaotropic Agents (e.g., GdmCl, Urea) | Solution | High | Disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect.[13] |
| Organic Co-solvents (e.g., DMSO, TFE, HFIP) | Solution | Medium to High | Directly solvates the hydrophobic peptide chains. |
| pH Adjustment | Solution | Variable | Increases the net charge of the peptide, leading to electrostatic repulsion between peptide molecules. |
| Hydrophilic Tags (e.g., poly-Lys, poly-Arg) | SPPS & Solution | High | Increases the overall hydrophilicity and charge of the peptide construct.[10][11] |
Visualizations
Caption: Troubleshooting workflow for low yield/purity in SPPS.
Caption: Stepwise workflow for solubilizing a hydrophobic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 7. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides with Multiple Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing multiple unnatural amino acids (UAAs).
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides with multiple UAAs.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| LOW-YIELD-01 | Significantly lower than expected peptide yield after cleavage. | 1. Incomplete Fmoc deprotection. 2. Inefficient coupling of amino acids. 3. Peptide aggregation on the resin. 4. Inefficient cleavage from the resin. | 1. Verify Fmoc removal: Use a quantitative method like UV-Vis spectrophotometry to confirm complete deprotection.[1] Extend deprotection time if necessary. 2. Optimize coupling: Utilize stronger coupling reagents (e.g., HATU, PyBOP), increase reagent concentration, and extend reaction times.[2][3] For sterically hindered UAAs, double coupling may be required.[3] 3. Address aggregation: Incorporate pseudoproline dipeptides or use chaotropic salts to disrupt secondary structures.[1] 4. Ensure efficient cleavage: Perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry (MS) to confirm the presence of the target peptide.[1] |
| PURITY-01 | Presence of deletion or truncated sequences in the final product. | 1. Incomplete coupling at one or more steps. 2. Steric hindrance from bulky UAA side chains. | 1. Monitor coupling reactions: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[1] 2. Employ capping: After a difficult coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[4] |
| MOD-01 | Unwanted side reactions involving UAA side chains. | 1. Incompatible protecting groups. 2. Instability of protecting groups to cleavage or deprotection conditions. | 1. Select orthogonal protecting groups: Ensure that the protecting groups on the UAA side chains are stable to the conditions used for Nα-Fmoc removal (piperidine) and are selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[5] 2. Review cleavage cocktail: Ensure the scavengers in the cleavage cocktail are appropriate for the protecting groups used on the UAAs. |
| AGG-01 | Peptide aggregation during synthesis or after cleavage. | 1. Hydrophobic nature of multiple UAAs. 2. Formation of secondary structures. | 1. Modify synthesis conditions: Use high-boiling point solvents like NMP or incorporate structure-breaking amino acids.[1] 2. Optimize purification: Use alternative purification methods or modify the mobile phase in RP-HPLC to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the coupling efficiency for a sterically hindered unnatural amino acid?
A1: To improve coupling efficiency for sterically hindered UAAs, you can:
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[1][3] A common practice is to use a 0.5 M solution for the amino acid and coupling reagent.[3]
-
Use Stronger Coupling Reagents: Phosphonium (e.g., PyBOP) or uronium (e.g., HATU) salts are generally more effective than carbodiimides for difficult couplings due to their higher reactivity and lower risk of racemization.[2]
-
Extend Reaction Times: Increasing the coupling time can allow the reaction to proceed to completion.[1]
-
Double Couple: Performing the coupling step twice can help ensure complete incorporation of the sterically hindered residue.[3]
Q2: What is the best strategy for protecting the side chains of multiple different unnatural amino acids in a single peptide?
A2: The best strategy is to use an orthogonal protection scheme.[5][6] This involves selecting protecting groups for each UAA side chain that can be selectively removed under specific conditions without affecting other protecting groups or the Nα-protecting group (e.g., Fmoc).[5] This allows for precise, stepwise modifications of the peptide if needed. For example, a Dde group can be removed with hydrazine without affecting acid-labile (e.g., tBu) or base-labile (e.g., Fmoc) protecting groups.[5]
Q3: My peptide containing multiple hydrophobic UAAs is aggregating. How can I mitigate this?
A3: Peptide aggregation, especially with hydrophobic UAAs, is a common challenge.[7][8] To mitigate this:
-
During Synthesis:
-
Incorporate pseudoproline dipeptides at strategic locations to disrupt the formation of secondary structures that lead to aggregation.[1]
-
Use chaotropic salts (e.g., LiCl) in the coupling and deprotection solutions to break up aggregates.
-
-
During Purification:
Q4: How do I confirm the successful incorporation of multiple unnatural amino acids into my peptide?
A4: The most definitive method for confirming the incorporation of UAAs is mass spectrometry (MS).[1][11] By comparing the experimentally determined molecular weight with the calculated theoretical mass of the peptide containing the UAAs, you can verify their presence. For sequence confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and identify the specific location of each UAA.[11]
Quantitative Data Summary
The following table summarizes the impact of different strategies on peptide synthesis yield and purity.
| Strategy | Parameter Measured | Improvement Observed | Reference |
| Increased Reagent Concentration | Overall Yield | Increased yield, particularly for longer peptides. | [3] |
| Use of Pseudoproline Dipeptides | Crude Purity | Significant improvement in purity by preventing aggregation. | |
| Optimized Coupling Reagents (e.g., HATU) | Coupling Efficiency | Higher coupling efficiency and lower racemization for difficult sequences. | [2] |
| Orthogonal Protecting Groups (e.g., Dde) | Yield of Modified Peptide | Enables high-yield synthesis of side-chain modified peptides. | [5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for UAA Incorporation
This protocol outlines a single cycle of amino acid addition using Fmoc/tBu chemistry.[12]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[12]
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (natural or unnatural) (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For difficult couplings, this time can be extended or the step can be repeated (double coupling).[3]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[12]
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion.[1] A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Peptide Cleavage and Precipitation
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.[12]
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for 2-4 hours.[12]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[12]
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the crude peptide.[12]
-
Wash the peptide pellet with cold diethyl ether.[12]
-
Dry the crude peptide under vacuum.[12]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Characterize the purified peptide by mass spectrometry (MS).[12]
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of peptides with UAAs.
Caption: Decision-making workflow for troubleshooting low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. biotage.com [biotage.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilson.com [gilson.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
capping unreacted amines after incomplete coupling of Boc-3,5-Dibromo-D-tyrosine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete coupling of Boc-3,5-Dibromo-D-tyrosine and the subsequent need for capping unreacted amines during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling reaction with this compound often incomplete?
A1: The primary cause of incomplete coupling with this compound is steric hindrance. The bulky dibromo-substituted aromatic side chain, combined with the Boc protecting group, can physically obstruct the approach of the incoming activated amino acid. This significantly slows down the kinetics of peptide bond formation compared to less sterically hindered amino acids, often leading to unreacted free amines on the growing peptide chain.[1]
Q2: What are the consequences of not capping these unreacted amines?
A2: If left unblocked, the unreacted amino groups will react during the next coupling cycle. This results in the formation of "deletion sequences," which are peptides missing the intended this compound residue. These deletion impurities are often chemically similar to the target peptide, making them difficult to separate during purification and ultimately reducing the overall yield and purity of the final product.[1][2]
Q3: What exactly is "capping" in the context of peptide synthesis?
A3: Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain, preventing them from participating in subsequent coupling steps.[1][3] This is most commonly achieved through acetylation, where an acetyl group is added to the N-terminus of the unreacted chain. The resulting acetylated peptides are unreactive and can be more easily removed during the final purification process.[1][2]
Q4: How can I detect incomplete coupling to determine if capping is necessary?
A4: Several qualitative tests can be performed on a small sample of the peptide-resin to detect the presence of free amines.
-
Kaiser Test: This is a common test for primary amines, which produces an intense blue color in their presence. However, it is not reliable for secondary amines (like proline) or for some sterically hindered N-termini where the reaction can be sluggish.[2][4]
-
Chloranil Test: This test is effective for detecting secondary amines. The presence of unreacted secondary amines is indicated by a blue color on the resin beads after about 5 minutes.[1]
-
Bromophenol Blue (BPB) Test: This is an acid-base indicator test that can detect the presence of unreacted secondary amines. A blue or green color suggests that the coupling is incomplete and capping is required.[1]
Q5: What are the standard reagents used in a capping reaction?
A5: The most widely used capping agent is acetic anhydride (Ac₂O).[3] It is almost always used in combination with a non-nucleophilic base, such as pyridine or N,N-Diisopropylethylamine (DIPEA).[3][4] The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1][3]
Q6: What should I do if the monitoring test is still positive after the capping step?
A6: If a post-capping monitoring test (such as the Bromophenol Blue test) remains positive, it indicates that the capping reaction itself was incomplete. In this case, you should simply repeat the capping procedure with a freshly prepared capping solution to ensure all remaining unreacted amines are blocked.[1]
Troubleshooting Guide for Incomplete Coupling
A positive result from a monitoring test after the coupling of a sterically hindered amino acid like this compound requires immediate action to prevent the formation of deletion sequences. The following workflow and table outline the recommended troubleshooting steps.
Caption: Troubleshooting workflow for handling incomplete coupling events.
Data Presentation: Troubleshooting Strategies
| Strategy | Description | Key Benefit |
| Double Coupling | After the initial coupling attempt, the reaction is repeated with a fresh solution of the amino acid and coupling reagents.[1] | Can drive a sluggish reaction closer to completion, potentially avoiding the need for capping altogether. |
| Use High-Activity Reagents | Switch to more potent coupling reagents such as HATU, HCTU, or PyAOP.[1][4] | Overcomes the low reactivity and steric hindrance associated with difficult amino acids. |
| Optimize Solvents | Use alternative solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or a DCM/DMF mixture.[2] | Can improve the solvation of the growing peptide chain and reduce aggregation, making reactive sites more accessible. |
| Microwave-Assisted SPPS | Perform the coupling step in a dedicated microwave peptide synthesizer.[1] | Can significantly reduce reaction times and improve coupling efficiency for difficult residues. |
| Capping | Permanently block unreacted amines by acetylation using acetic anhydride.[4] | Prevents the formation of deletion sequences, simplifying the purification of the final product.[2][4] |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This is the most common procedure for capping unreacted primary and secondary amines in SPPS.[1]
1. Post-Coupling Wash:
-
Following the incomplete coupling of this compound, filter the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual reagents and byproducts.[1]
2. Prepare Capping Solution:
-
Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF.[1][5] For specific ratios, refer to the table below.
3. Capping Reaction:
-
Add the freshly prepared capping solution to the washed peptide-resin.
-
Gently agitate or shake the reaction vessel at room temperature for 30 minutes.[1][5][6]
4. Post-Capping Wash:
-
Filter the capping solution from the reaction vessel.
-
Wash the peptide-resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[1][3]
5. Verification (Optional but Recommended):
-
Perform a suitable monitoring test (e.g., Bromophenol Blue or Chloranil test) to confirm the absence of free amines.[1] A negative result indicates a successful capping reaction. If the test remains positive, repeat steps 3 and 4.[1]
Data Presentation: Capping Solution Formulations
| Capping Agent | Base | Solvent | Typical Concentration / Ratio | Notes |
| Acetic Anhydride | Pyridine | DMF | 3:2 ratio of Acetic Anhydride:Pyridine | A commonly cited ratio for manual synthesis.[5][6] |
| Acetic Anhydride | Pyridine | DMF | 50 equivalents of each based on resin substitution | A high-excess method to ensure complete reaction.[1] |
| Acetic Anhydride | DIPEA | DMF | 2% v/v Acetic Anhydride, 1% v/v DIPEA | A milder, lower-concentration formulation.[7] |
| Acetic Anhydride | DIPEA | CH₂Cl₂:MeOH (17:2) | Reagent mix is CH₂Cl₂:MeOH:DIPEA (17:2:1) | An alternative solvent system.[5] |
Mandatory Visualization: The Chemistry of Capping
The diagram below illustrates the fundamental chemical transformation that occurs during the capping process, where an unreacted amine is acetylated.
Caption: Acetylation of an unreacted amine using acetic anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
impact of solvent choice on Boc-3,5-Dibromo-D-tyrosine coupling efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Boc-3,5-Dibromo-D-tyrosine in peptide synthesis. The choice of solvent is a critical parameter that can significantly impact reaction success, influencing reagent solubility, resin swelling, and the prevalence of side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for the coupling of this compound?
A1: The choice of solvent is paramount for the successful incorporation of this compound due to several factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the two bromine atoms on the aromatic ring of the tyrosine side-chain, creates significant steric hindrance. This can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. An appropriate solvent can help to solvate the reactants and the peptide-resin, facilitating the coupling reaction.
-
Solubility: Efficient coupling requires that the amino acid derivative and the coupling reagents are fully dissolved. This compound may have limited solubility in some common peptide synthesis solvents. Poor solubility can lead to precipitation and incomplete reactions.
-
Resin Swelling: In solid-phase peptide synthesis (SPPS), the solvent must adequately swell the resin support to ensure that the reactive sites are accessible.[1][2] Different solvents have varying effects on the swelling of different resins.
-
Side Reactions: The solvent can influence the rate of side reactions. For sterically hindered amino acids, prolonged reaction times are often necessary, which can increase the likelihood of side reactions such as racemization.[3]
Q2: What are the most commonly recommended solvents for coupling sterically hindered amino acids like this compound?
A2: For sterically hindered amino acids, solvents with excellent solvating properties are preferred. The most commonly used solvents in peptide synthesis are N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).[1][4]
-
NMP is often considered the solvent of choice for difficult couplings due to its superior ability to solvate protected amino acids and swell the peptide-resin, which can lead to improved coupling yields.[1][2]
-
DMF is also widely used and is a good solvent for most coupling reagents and amino acids.[2] However, it can decompose to form dimethylamine, which can be problematic in Fmoc chemistry, though less of a concern in Boc chemistry.[1][3]
-
DCM is a good solvent for dissolving Boc-protected amino acids and is effective at swelling polystyrene-based resins.[1] It is often used in Boc-based SPPS.
-
Solvent Mixtures: In cases of severe aggregation or poor solubility, solvent mixtures can be employed. For instance, the addition of Dimethyl sulfoxide (DMSO) to DMF or NMP can help to disrupt secondary structures and improve solvation.[1][3]
Q3: Are there any known solubility issues with this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Poor Solvation/Resin Swelling: The solvent is not adequately swelling the resin or solvating the peptide chain. | 1. Switch from DMF to NMP, as NMP is a better solvating agent for many sequences.[1][2] 2. Consider using a solvent mixture, such as DMF/DMSO or NMP/DMSO, to disrupt potential peptide aggregation.[3] |
| Incomplete Dissolution of Reagents: this compound or coupling reagents are not fully dissolved. | 1. Ensure all solids are completely dissolved before adding the coupling solution to the resin. Gentle warming or sonication may aid dissolution, but be cautious of potential side reactions with heat. 2. Use a larger volume of solvent. | |
| Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction. | 1. Increase the coupling time (e.g., from 2 hours to 4-6 hours, or even overnight).[6] 2. Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling.[7] 3. Increase the excess of the amino acid and coupling reagents (e.g., from 3 equivalents to 4-5 equivalents).[6] | |
| Formation of Deletion Sequences | Incomplete Coupling in the Previous Cycle: Unreacted amines from the failed coupling of this compound react in the subsequent coupling step. | 1. After a difficult coupling, and if a positive Kaiser test persists after a double coupling, it is advisable to "cap" the unreacted amines using acetic anhydride and a non-nucleophilic base like DIEA.[6] This will prevent the formation of deletion peptides. |
| Side Product Formation | Prolonged Activation/Coupling Time: Extended reaction times can lead to side reactions. | 1. While longer coupling times may be necessary, consider using a more potent coupling reagent like HATU or HCTU, which can often achieve higher efficiency in a shorter time frame.[8][9] 2. Pre-activation of the amino acid for a short period (1-5 minutes) before adding it to the resin can sometimes improve efficiency and reduce side reactions.[6] |
Quantitative Data Summary
The following table summarizes the key properties of commonly used solvents in peptide synthesis and their general impact on coupling efficiency, particularly for sterically hindered amino acids.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Resin Swelling (Polystyrene) | General Suitability for Hindered Couplings |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good | Good, but can be less effective than NMP for highly aggregated sequences.[2] |
| N-Methylpyrrolidone (NMP) | 32.2 | 202 | Excellent | Excellent, often the preferred choice for difficult couplings due to its strong solvating power.[1][2] |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent | Good for dissolving Boc-amino acids and swelling the resin, but may not be as effective at solvating the growing peptide chain.[1] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Moderate | Often used as an additive (5-20%) to DMF or NMP to disrupt peptide aggregation and improve yields.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU/DIEA
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Double Coupling for Incomplete Reactions
-
Following the initial coupling (Step 6 in Protocol 1), wash the resin with DMF (3x).
-
Repeat the coupling step (Step 6) with a freshly prepared solution of activated this compound.
-
Agitate the reaction mixture for another 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Proceed with the washing steps (Step 8).
Visualizations
Caption: A generalized workflow for a single coupling cycle in Boc-SPPS.
Caption: A decision-making workflow for troubleshooting low coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with Bulky Boc-Protected Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Boc-protected amino acids in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with bulky Boc-protected amino acids?
Low coupling yields with sterically hindered amino acids are typically due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chain or N-methyl groups can physically obstruct the formation of the peptide bond.[1][2][3] Common examples of sterically hindered amino acids include β-branched amino acids (Val, Ile), α,α-disubstituted amino acids (e.g., Aib), and N-methylated amino acids.[4]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it less reactive.[3]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[3]
-
Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides (DCC, DIC), are often insufficient for driving the reaction to completion with hindered systems.[3][4]
-
Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are critical and often require optimization for challenging couplings.[3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings involving hindered amino acids, more powerful onium salt reagents are generally recommended.[3][4]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective due to the formation of highly reactive OAt or OBt active esters.[3][4] HATU is often considered superior for many difficult couplings.[3] COMU is a newer generation reagent with high efficiency and an improved safety profile as it is not based on the potentially explosive HOBt/HOAt.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective, particularly for minimizing racemization.[4]
-
Acyl Fluorides: In particularly difficult cases, converting the carboxylic acid to an acyl fluoride can be a successful strategy as they are highly reactive and minimize steric hindrance between coupling partners.[2][6]
Q3: Can increasing the reaction temperature improve coupling efficiency?
Yes, performing the coupling at a higher temperature (e.g., 35-50°C) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[7] However, this should be approached with caution as higher temperatures can increase the risk of side reactions, most notably racemization.[7] Microwave-assisted synthesis can also be a beneficial strategy for difficult couplings.[7]
Q4: What is "double coupling" and when should it be employed?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1][7] This is a common and effective method to drive a difficult coupling reaction to completion.[7] It is particularly useful for sterically hindered residues or when a qualitative test, such as the Kaiser or ninhydrin test, indicates the presence of unreacted free amines after the initial coupling.[1][7]
Q5: How can I minimize racemization during the coupling of bulky amino acids?
Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern, especially under forcing conditions.[7] To minimize this risk:
-
Use appropriate additives: Additives like HOAt or Oxyma Pure are superior to HOBt in suppressing racemization.[3][8]
-
Choose the right coupling reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[3][4]
-
Optimize the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases such as DIPEA.[3]
-
Control reaction time and temperature: If using elevated temperatures, optimize for the shortest time required to achieve a satisfactory yield.[3]
Troubleshooting Guides
Problem: Low or Incomplete Coupling of a Bulky Boc-Amino Acid
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.
Initial Assessment:
-
Confirm Reagent Quality: Ensure all reagents, particularly the coupling agents and the Boc-amino acid, are fresh and have been stored correctly to prevent degradation.[1]
-
Verify Resin Loading: Inaccurate resin loading can lead to incorrect reagent stoichiometry. Confirm the substitution level of your resin. For particularly challenging sequences, using a resin with a lower substitution (0.3-0.5 mmol/g) can be beneficial.[1]
-
Monitor the Coupling Reaction: Utilize a qualitative method like the Kaiser or ninhydrin test to check for the presence of free amines on the resin. A positive test indicates an incomplete coupling.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective | Often insufficient for hindered couplings; risk of racemization.[4][9] |
| HBTU | Uronium Salt | High | Widely used, effective for many sequences.[4] | Can be insufficient for very hindered residues.[2] |
| HATU | Aminium Salt | Very High | Faster and more efficient than HBTU, especially for difficult sequences.[4] | More expensive; can cause guanidinylation of side chains.[4] |
| HCTU | Uronium Salt | High | More reactive than HBTU.[2] | |
| PyBOP | Phosphonium Salt | High | High coupling efficiency with low racemization risk.[4][10] | More expensive.[10] |
| COMU | Uronium Salt | Very High | Excellent efficiency; improved safety profile (non-explosive); highly soluble.[4][5] | Higher cost.[4] |
Experimental Protocols
Protocol 1: Standard Coupling with DIC/HOBt
This protocol is suitable for less hindered amino acids but can be a starting point for optimization.
-
Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve 3-5 equivalents of the Boc-amino acid and 3-5 equivalents of HOBt in DMF.
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add 3-5 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry.[11]
-
Agitate the reaction vessel for 2-6 hours at room temperature.[11]
-
Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a recoupling by draining the vessel and repeating steps 2-5 with fresh reagents.[11]
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended for sterically hindered amino acids where standard methods have failed.
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and 2-4 equivalents of HATU in DMF.
-
Add 4-8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.
-
Monitor the reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.[1]
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Visualizations
General Mechanism of Action for Coupling Reagents
Caption: General mechanism of coupling reagent action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating Peptides Containing Boc-3,5-Dibromo-D-tyrosine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides, particularly those incorporating unnatural amino acids like Boc-3,5-Dibromo-D-tyrosine, is a critical step to ensure accuracy in research and therapeutic development. This guide provides a comprehensive comparison of mass spectrometry-based validation with alternative techniques, offering detailed experimental protocols and expected data to facilitate the robust characterization of these complex molecules.
The incorporation of this compound presents unique analytical challenges due to the presence of the bulky, labile tert-butyloxycarbonyl (Boc) protecting group and the two bromine atoms, which impart a distinctive isotopic signature. Mass spectrometry is a powerful tool for addressing these challenges, providing detailed information on molecular weight, sequence, and the presence of modifications.
Mass Spectrometry: The Primary Tool for Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the validation of peptides containing this compound. This technique offers high sensitivity and specificity, allowing for the unambiguous confirmation of the peptide's identity and sequence.
Expected Mass Spectrometric Behavior
A peptide containing a single this compound residue will exhibit a characteristic isotopic pattern in the mass spectrum due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of two bromine atoms will result in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.
During tandem mass spectrometry (MS/MS), fragmentation of the peptide will yield sequence-specific b- and y-ions. Additionally, characteristic fragmentation of the this compound residue is expected, including:
-
Neutral loss of the Boc group: A loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈) from the precursor or fragment ions.
-
Neutral loss of Br or HBr: While less common for aryl bromides under typical collision-induced dissociation (CID) conditions, the loss of a bromine atom (79/81 Da) or hydrogen bromide (80/82 Da) may be observed at higher fragmentation energies.
Illustrative Data for a Hypothetical Peptide
To demonstrate the expected mass spectrometric data, consider a hypothetical peptide, Ac-Gly-(Boc-3,5-Dibromo-D-Tyr)-Ala-NH₂. The following table summarizes the theoretical mass data.
| Parameter | Theoretical Value | Expected Observation |
| Monoisotopic Mass | 649.0272 Da | The [M+H]⁺ ion cluster will show major peaks at m/z 650.0345 (⁷⁹Br, ⁷⁹Br), 652.0324 (⁷⁹Br, ⁸¹Br), and 654.0303 (⁸¹Br, ⁸¹Br). |
| Isotopic Pattern | 1:2:1 ratio for M, M+2, M+4 | A clear isotopic cluster with the expected ratios, confirming the presence of two bromine atoms. |
| Key MS/MS Fragment Ions | y₁ = 89.0604 Da (Ala-NH₂) | A prominent y₁ ion at m/z 89.06. |
| b₂ = 506.9800 Da (Ac-Gly-(Boc-3,5-Dibromo-D-Tyr)) | A b₂ ion cluster exhibiting the characteristic 1:2:1 isotopic pattern. | |
| Neutral Loss from b₂ | A fragment corresponding to the neutral loss of the Boc group (100 Da) from the b₂ ion at m/z 406.98. |
Experimental Protocol for LC-MS/MS Analysis
An accurate and reproducible LC-MS/MS method is crucial for the successful validation of peptides containing this compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the lyophilized peptide in a 50:50 mixture of acetonitrile and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 fmol/µL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% mobile phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-1500.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for MS/MS fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to achieve optimal fragmentation of both the peptide backbone and the modified residue.
Comparative Analysis with Alternative Validation Methods
While mass spectrometry is the primary tool, other techniques can provide complementary information for the validation of peptides containing this compound.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Information Provided | Molecular weight, amino acid sequence, localization of modifications. | N-terminal amino acid sequence. | 3D structure, confirmation of covalent bonds, and stereochemistry. |
| Sensitivity | High (femtomole to attomole). | Moderate (picomole). | Low (micromole to millimole). |
| Throughput | High. | Low. | Low. |
| Sample Requirement | Can analyze complex mixtures. | Requires highly purified sample with a free N-terminus. | Requires highly purified and soluble sample. |
| Handling of Modifications | Generally tolerant of modifications; fragmentation patterns can be complex. | May fail if the N-terminus is blocked (as with the Boc group) or if the modified amino acid is not well-characterized. | Can provide detailed information on the modification's impact on structure, but spectra can be complex to interpret. |
| Stereochemistry | Cannot distinguish between D- and L-isomers without chiral chromatography. | Cannot determine stereochemistry. | Can determine stereochemistry through techniques like NOESY. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the validation of peptides containing this compound.
Conclusion
The validation of peptide sequences containing this compound is most effectively achieved through high-resolution LC-MS/MS. This method provides comprehensive data for the confirmation of molecular weight, isotopic pattern, and amino acid sequence. While alternative techniques such as Edman degradation and NMR spectroscopy offer complementary information, particularly for N-terminal sequencing and stereochemical analysis, they are generally lower in throughput and sensitivity. For routine and in-depth validation of these modified peptides, a mass spectrometry-centric approach is recommended.
A Comparative Analysis of Boc vs. Fmoc Strategy for Incorporating Dibromotyrosine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of non-natural amino acids like 3,5-dibromotyrosine presents unique challenges and considerations. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the yield, purity, and overall success of synthesizing peptides containing this halogenated residue. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of dibromotyrosine, supported by established principles of peptide chemistry and generalized experimental protocols.
Core Principles: A Dichotomy in Protection and Deprotection Chemistry
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the reagents used for the removal of the temporary Nα-protecting group during peptide chain elongation.
Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2]
Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed using a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile, typically based on a tert-butyl group, and are cleaved simultaneously with the peptide from the resin using TFA.[3]
Comparative Analysis for Dibromotyrosine Incorporation
Data Presentation: A Summary of Expected Performance
| Parameter | Boc Strategy | Fmoc Strategy | Rationale |
| Nα-Deprotection | 25-50% TFA in DCM | 20% Piperidine in DMF | Boc is acid-labile, while Fmoc is base-labile.[1] |
| Side-Chain Protection | Benzyl-based ethers for Tyr hydroxyl | tert-Butyl (tBu) ether for Tyr hydroxyl | Orthogonal protection schemes are employed for selective deprotection. |
| Final Cleavage | Anhydrous HF | 95% TFA with scavengers | Boc strategy requires harsh acidic conditions for final cleavage, while Fmoc utilizes a milder TFA-based cocktail.[4][5] |
| Crude Peptide Purity | Potentially lower | Generally higher | The harsh HF cleavage in the Boc strategy can lead to more side products. The milder conditions of Fmoc-SPPS typically result in a cleaner crude product. |
| Overall Yield | Moderate to high | High | Yield is sequence-dependent, but the milder conditions of the Fmoc strategy often lead to higher overall yields, especially for complex peptides. |
| Side Reaction Risk | Potential for bromination/debromination or side-chain modifications during harsh HF cleavage. | Minimal risk to the dibromotyrosine residue under mild base and TFA treatments. | The electron-rich aromatic ring of tyrosine and its halogenated derivatives can be susceptible to side reactions under strong acidic conditions. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation. | The milder chemistry and real-time monitoring of Fmoc deprotection make it more suitable for automated synthesis. |
| Cost of Amino Acids | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids can be more expensive. | The synthesis of the Fmoc protecting group is more complex. |
Experimental Protocols
The following are generalized protocols for the incorporation of dibromotyrosine using both Boc and Fmoc strategies. These should be optimized based on the specific peptide sequence and available instrumentation.
Boc-SPPS Protocol for Dibromotyrosine Incorporation
This protocol outlines a single cycle for the incorporation of Boc-3,5-dibromo-L-tyrosine.
-
Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.[6]
-
Perform the attachment of the first amino acid according to standard procedures.
-
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Wash the resin with DCM, followed by isopropanol, and then dimethylformamide (DMF).
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat once).[8]
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Boc-3,5-dibromo-L-tyrosine:
-
In a separate vessel, dissolve Boc-3,5-dibromo-L-tyrosine (2-3 equivalents) and an activating agent such as HBTU (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[7]
-
-
Final Cleavage and Deprotection:
-
After the peptide sequence is complete, dry the resin-bound peptide under vacuum.
-
Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of appropriate scavengers (e.g., p-cresol).[4]
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Isolate and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fmoc-SPPS Protocol for Dibromotyrosine Incorporation
This protocol outlines a single cycle for the incorporation of Fmoc-3,5-dibromo-L-tyrosine.
-
Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Perform the attachment of the first amino acid according to standard procedures.
-
-
Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes (repeat once).[3]
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-3,5-dibromo-L-tyrosine:
-
In a separate vessel, dissolve Fmoc-3,5-dibromo-L-tyrosine (2-3 equivalents) and an activating agent such as HATU (2-3 equivalents) in DMF.[9]
-
Add DIEA (4-6 equivalents) to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Final Cleavage and Deprotection:
-
After the peptide sequence is complete, wash the resin-bound peptide with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers such as triisopropylsilane (TIS) and water, for 2-3 hours at room temperature.[5]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Isolate and purify the peptide using RP-HPLC.
-
Mandatory Visualization
The following diagrams illustrate the cyclical workflows for the Boc and Fmoc solid-phase peptide synthesis strategies.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for the incorporation of dibromotyrosine is a critical decision that should be guided by the specific requirements of the target peptide and the available laboratory resources.
The Fmoc strategy is generally recommended for the synthesis of peptides containing dibromotyrosine due to its milder reaction conditions, which are less likely to cause side reactions on the halogenated aromatic ring.[3] The orthogonality of the Fmoc/tBu protection scheme and the milder final cleavage with TFA contribute to higher crude purity and potentially higher overall yields. Furthermore, its amenability to automation makes it a more efficient choice for the synthesis of multiple or long peptide sequences.
The Boc strategy , while a robust and historically significant method, presents challenges due to the harsh acidic conditions required for final cleavage. The use of anhydrous HF necessitates specialized equipment and carries a higher risk of side reactions, including potential degradation of the dibromotyrosine residue. However, for certain "difficult" or hydrophobic sequences, the Boc strategy may offer advantages in preventing on-resin aggregation.[2]
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 201484-26-6: Fmoc-3,5-dibromo-Tyr-OH | CymitQuimica [cymitquimica.com]
A Comparative Guide to Boc-3,5-Dibromo-D-tyrosine and Boc-3,5-Diiodo-D-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, halogenated tyrosine derivatives are of particular interest. This guide provides an objective comparison of two key building blocks: Boc-3,5-Dibromo-D-tyrosine and Boc-3,5-Diiodo-D-tyrosine , focusing on their performance in peptide synthesis and their potential impact on the final peptide's properties.
Physicochemical and Performance Comparison
The choice between dibromo- and diiodo-D-tyrosine derivatives can significantly influence not only the synthesis process but also the biological activity of the resulting peptide. The tert-butyloxycarbonyl (Boc) protecting group is compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategies.[][2] The primary differences arise from the distinct properties of bromine and iodine atoms.
Data Presentation: Comparative Overview
The tables below summarize the key properties and expected performance characteristics of each compound in peptide synthesis.
Table 1: Physicochemical Properties
| Property | This compound | Boc-3,5-Diiodo-D-tyrosine |
| CAS Number | 204692-75-1[] | 214630-08-7[3] |
| Molecular Formula | C₁₄H₁₇Br₂NO₅[4] | C₁₄H₁₇I₂NO₅[3] |
| Molecular Weight | 439.1 g/mol [4] | 533.1 g/mol [3] |
| Appearance | White to off-white powder[] | Data not specified, typically a solid |
| Halogen Atom | Bromine (Br) | Iodine (I) |
| van der Waals Radius of Halogen | 1.85 Å | 1.98 Å |
| Electronegativity of Halogen (Pauling Scale) | 2.96 | 2.66 |
Table 2: Performance and Applications in Peptide Synthesis
| Aspect | This compound | Boc-3,5-Diiodo-D-tyrosine |
| Coupling Efficiency | Generally high, comparable to standard protected amino acids. Steric hindrance is moderate. | Potentially slightly lower than the bromo-analog due to the larger size of iodine atoms, but generally efficient. |
| Deprotection (Boc group) | Standard acidic conditions (e.g., TFA in DCM) are effective.[5][6] | Standard acidic conditions (e.g., TFA in DCM) are effective.[5][6] |
| Side Reactions | The C-Br bond is stable to standard SPPS conditions but can serve as a handle for post-synthetic modifications (e.g., Suzuki, Sonogashira coupling).[][7] | The C-I bond is less stable than C-Br and may be susceptible to cleavage under harsh conditions. It is also a highly effective handle for cross-coupling reactions. |
| Impact on Peptide Structure | Introduces steric bulk and alters the electronic properties of the tyrosine ring.[4] Can participate in halogen bonding. | Introduces significant steric bulk. Iodine is a strong halogen bond donor, which can induce specific secondary structures and influence intermolecular interactions.[8] |
| Key Applications | Building block for peptides in drug development, enhancing structural diversity.[9] Used in structure-activity relationship (SAR) studies and to create peptides with antimicrobial or anticancer potential.[4][10] | Used in pharmaceutical research, particularly for synthesizing radiolabeled compounds for imaging (e.g., with ¹²⁴I or ¹³¹I).[11][12] Also used in studies of thyroid hormone analogs.[11][13] |
| Biological Implications | Bromination can enhance the bioactivity of peptides.[7] | Iodination can increase peptide affinity and selectivity for biological targets through strong halogen bonding.[8][14] Diiodotyrosine is a natural precursor to thyroid hormones.[13][15] |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-3,5-dihalogenated-D-tyrosine into a peptide sequence using manual Boc-SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle
This protocol outlines a single coupling cycle for adding a Boc-dihalogenated-D-tyrosine to a growing peptide chain on a resin support.
-
Resin Preparation: Start with a suitable resin (e.g., MBHA for peptide amides or PAM for peptide acids) to which the first amino acid is already attached and its Nα-Boc group has been removed. Swell the resin in Dichloromethane (DCM) for 20-30 minutes.
-
Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes (pre-wash).[5]
-
Drain the solvent and add fresh 50% TFA in DCM. Agitate for 20-25 minutes to ensure complete removal of the Boc group.[5]
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA and byproducts.[5]
-
-
Neutralization:
-
To neutralize the resulting TFA salt of the N-terminal amine, wash the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[16]
-
Wash the resin again with DCM (3x) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound or Boc-3,5-Diiodo-D-tyrosine (3 equivalents relative to resin substitution) and a coupling agent like HBTU (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common strong acid for Boc-SPPS is anhydrous Hydrofluoric Acid (HF).
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
-
A typical HF cleavage cocktail is HF:p-cresol (90:10, v/v) to scavenge carbocations generated during cleavage.[17]
-
-
Cleavage Reaction:
-
Cool the reaction vessel containing the peptide-resin to -5 to 0 °C.
-
Carefully distill the HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
Post-Cleavage Workup:
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Centrifuge or filter to collect the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the use of these halogenated amino acids.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Influence of halogenation on peptide-receptor interactions.
Conclusion
Both This compound and Boc-3,5-Diiodo-D-tyrosine are valuable reagents for creating modified peptides with unique properties.
-
Choose this compound when seeking to enhance structural diversity, conduct SAR studies, or introduce a stable handle for post-synthetic modifications via cross-coupling reactions.[][9] Its smaller size compared to iodine may be advantageous in contexts where steric hindrance is a concern.
-
Choose Boc-3,5-Diiodo-D-tyrosine for applications requiring strong, specific intermolecular interactions, as iodine is a superior halogen bond donor which can significantly increase binding affinity and selectivity.[8][14] It is the clear choice for developing radiolabeled peptides for diagnostic or therapeutic purposes.[11]
The selection should be guided by the specific goals of the research, whether they are focused on optimizing synthesis, modulating biological activity, or enabling subsequent analytical or functional applications.
References
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. chempep.com [chempep.com]
- 6. scispace.com [scispace.com]
- 7. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. What is Dibromotyrosine used for? [synapse.patsnap.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Halogenated Peptides in Drug Discovery: A Comparative Analysis of Brominated vs. Iodinated Tyrosine Residues
For researchers and professionals in drug development, the modification of peptides to enhance their therapeutic properties is a cornerstone of medicinal chemistry. Among various modifications, the halogenation of tyrosine residues has emerged as a critical strategy to modulate the bioactivity, stability, and pharmacokinetic profile of peptide-based drug candidates. This guide provides a detailed comparison of the bioactivity of peptides containing brominated versus iodinated tyrosine, supported by experimental data, to inform the selection of halogen modification in peptide drug design.
The introduction of a halogen atom to the tyrosine phenyl ring can significantly alter a peptide's interaction with its biological target. The nature of the halogen, specifically bromine versus iodine, can fine-tune these interactions due to differences in atomic size, electronegativity, and lipophilicity. This comparison focuses on a case study of radiohalogenated cyclic RGD (Arg-Gly-Asp) peptides, which are known to target αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis.
Quantitative Bioactivity and Physicochemical Properties
A direct comparison of the in vitro bioactivity and lipophilicity of brominated and iodinated cyclic(Arginyl-Glycyl-Aspartyl-Tyrosyl-Lysyl) [c(RGDyK)] peptides reveals subtle but potentially significant differences. The following table summarizes the half-maximal inhibitory concentration (IC50) for binding to αvβ3 integrin and the logarithm of the partition coefficient (log P), a measure of lipophilicity.
| Peptide | Halogen | Target | IC50 (nM)[1] | Log P |
| 77Br-c(RGDyK) | Bromine | αvβ3 Integrin | 160 ± 32 | -1.91 ± 0.03[1] |
| 125I-c(RGDyK) | Iodine | αvβ3 Integrin | 130 ± 29 | -1.81 ± 0.04[1] |
The data indicates that the iodinated c(RGDyK) peptide exhibits a slightly higher binding affinity for αvβ3 integrin (lower IC50 value) compared to its brominated counterpart, although the difference is not statistically significant[1]. Furthermore, the iodinated peptide is slightly more lipophilic than the brominated version, as indicated by its higher log P value[1]. These subtle differences can have implications for the peptide's in vivo pharmacokinetics and biodistribution.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Peptide Synthesis and Halogenation
The precursor peptide, c(RGDyK), is synthesized using standard Fmoc-based solid-phase peptide synthesis. The radiohalogenation of the tyrosine residue is then carried out using the chloramine-T method.
Materials:
-
c(RGDyK) peptide
-
[77Br]Sodium bromide or [125I]Sodium iodide
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.4)
-
HPLC system for purification
Procedure:
-
Dissolve the c(RGDyK) peptide in 0.5 M phosphate buffer.
-
Add the radiohalide ([77Br]NaBr or [125I]NaI) to the peptide solution.
-
Initiate the reaction by adding an aqueous solution of chloramine-T.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
Purify the radiohalogenated peptide using reversed-phase high-performance liquid chromatography (HPLC).
In Vitro αvβ3 Integrin Competitive Binding Assay
This assay determines the binding affinity of the halogenated peptides to the αvβ3 integrin receptor by measuring their ability to compete with a known radiolabeled ligand.
Materials:
-
αvβ3 integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
125I-Echistatin (a high-affinity αvβ3 integrin ligand)
-
Brominated and iodinated c(RGDyK) peptides (unlabeled)
-
Binding buffer (e.g., Tris-HCl buffer containing MnCl2)
-
Gamma counter
Procedure:
-
Plate the αvβ3 integrin-expressing cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the unlabeled brominated and iodinated c(RGDyK) peptides.
-
Add the unlabeled competitor peptides to the wells, followed by a constant concentration of 125I-Echistatin.
-
Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound 125I-Echistatin using a gamma counter.
-
The IC50 value is determined by plotting the percentage of specific binding of 125I-Echistatin against the concentration of the competitor peptide and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The binding of RGD peptides to αvβ3 integrin triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK). This pathway plays a crucial role in cell adhesion, migration, proliferation, and survival.
Caption: Integrin αvβ3 signaling pathway upon RGD peptide binding.
The experimental workflow for comparing the bioactivity of brominated and iodinated peptides follows a logical progression from synthesis to in vitro evaluation.
Caption: Workflow for comparing halogenated peptide bioactivity.
References
Navigating the Chromatographic Landscape: A Guide to HPLC Retention Time Shifts in Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy to enhance therapeutic properties such as stability, potency, and bioavailability. However, these modifications also introduce changes in the physicochemical characteristics of the peptides, notably affecting their behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). Understanding and predicting these shifts in retention time is crucial for purification, analysis, and quality control. This guide provides a comparative analysis of how the inclusion of specific unnatural amino acids alters peptide retention times, supported by experimental data and detailed protocols.
The retention of peptides in RP-HPLC is primarily governed by the hydrophobicity of the amino acid residues.[1] The introduction of a UAA can either increase or decrease the overall hydrophobicity of the peptide, leading to a corresponding increase or decrease in retention time. The extent of this shift is dependent on the specific UAA and its position within the peptide sequence.
Comparative Analysis of Retention Times
To illustrate the impact of UAA substitution on HPLC retention time, we present data from a study that systematically replaced a single amino acid (X) in a model peptide (Ac-X-G-A-K-G-A-G-V-G-L-amide) with both natural and unnatural amino acids. The following table summarizes the retention times for peptides containing the natural amino acids Leucine (Leu) and Valine (Val) and compares them with their unnatural isomeric counterparts, Norleucine (n-Leu) and Norvaline (n-Val).
| Amino Acid Substitution (X) | Type | Retention Time (t R ), min | Change in Retention Time (Δt R ) vs. Natural Isomer, min |
| Leucine (Leu) | Natural | 60.2 | - |
| Norleucine (n-Leu) | Unnatural | 62.5 | +2.3 |
| Valine (Val) | Natural | 50.8 | - |
| Norvaline (n-Val) | Unnatural | 52.4 | +1.6 |
Data sourced from a study on the intrinsic hydrophilicity/hydrophobicity of amino acid side chains.
The data clearly demonstrates that the substitution of natural amino acids with their unnatural, straight-chain isomers leads to an increase in retention time. This is attributed to the increased hydrophobicity of the linear side chains of norleucine and norvaline compared to the branched side chains of leucine and valine.
Another common modification is the substitution of an L-amino acid with its D-enantiomer. While the overall composition and hydrophobicity are identical, the change in stereochemistry can lead to differences in how the peptide interacts with the stationary phase, sometimes resulting in altered retention times. The separation of these diastereomers is often dependent on the specific peptide sequence and chromatographic conditions.[2][3]
Experimental Workflow for Comparative HPLC Analysis
The following diagram illustrates a typical workflow for comparing the retention times of peptides containing natural versus unnatural amino acids.
Key Experimental Protocols
The following is a representative protocol for the synthesis and HPLC analysis of peptides for comparative retention time studies, based on established methodologies.[4]
Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: The desired amino acids (both natural and unnatural) are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold ether, centrifuged, and the pellet is lyophilized to obtain a dry powder.
Peptide Purification and Analysis
-
Preparative RP-HPLC: The crude peptide is purified on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Fractions containing the pure peptide are collected and lyophilized.
-
Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Analytical RP-HPLC for Retention Time Comparison
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Dissolve the lyophilized pure peptides (natural and unnatural analogs) in mobile phase A.
-
Inject equal concentrations of each peptide onto the HPLC system.
-
Record the chromatograms and determine the retention time for each peptide.
-
Calculate the difference in retention time (Δt R ) between the peptide with the unnatural amino acid and its natural counterpart.
-
By following a systematic approach to synthesis and analysis, researchers can accurately quantify the impact of unnatural amino acid incorporation on peptide retention time, facilitating more efficient downstream processing and characterization.
References
A Comparative Guide to the MS/MS Fragmentation Analysis of Peptides with Brominated Residues
The analysis of brominated peptides via tandem mass spectrometry (MS/MS) is critical for researchers in drug development and proteomics. Bromine's unique isotopic distribution provides a distinct signature, yet its presence also introduces specific fragmentation behaviors that differ from non-halogenated and other halogenated peptides. This guide provides an objective comparison of these fragmentation patterns, supported by experimental data and detailed protocols, to aid researchers in identifying and characterizing these modified peptides.
Distinctive Isotopic Patterns of Brominated Peptides
A key characteristic of brominated compounds in mass spectrometry is their unique isotopic signature, arising from the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[1][2]
-
Singly Brominated Peptides : A peptide containing one bromine atom will display a characteristic isotopic pattern of two peaks of almost equal intensity separated by 2 m/z units.[1][3] The lower mass peak represents the peptide with the 79Br isotope (M), while the higher mass peak corresponds to the peptide with the 81Br isotope (M+2).[1]
-
Doubly Brominated Peptides : Peptides containing two bromine atoms will exhibit a more complex pattern with three main peaks: M, M+2, and M+4.[1] The intensity ratio of these peaks is approximately 1:2:1, resulting from the statistical combination of the 79Br and 81Br isotopes.[1]
This isotopic distribution is a powerful tool for quickly identifying the presence and number of bromine atoms in a peptide from a full MS scan.
Common MS/MS Fragmentation Pathways
During tandem mass spectrometry, brominated peptides undergo fragmentation through both standard peptide backbone cleavage and pathways unique to the carbon-bromine bond. Collision-Induced Dissociation (CID) is a common method where collision energy can lead to the cleavage of the C-Br bond.[4]
-
Peptide Backbone Cleavage : Like their non-brominated counterparts, these peptides fragment along the peptide backbone to produce the standard b- and y-type ions, which are essential for determining the amino acid sequence.[1][5][6] Any b- or y-ion that retains the brominated residue will also exhibit the characteristic isotopic pattern described above.[1]
-
Halogen-Specific Fragmentation : The carbon-bromine bond is relatively weak, making its cleavage a common event during MS/MS analysis.[1] This results in two characteristic neutral losses:
-
In-Source Fragmentation : It is also common to observe the loss of bromine or hydrogen bromide during the initial ionization process (in-source decay), even before MS/MS selection.[4] This can be mitigated by optimizing ion source conditions, such as reducing the source temperature or capillary voltages to achieve "softer" ionization.[1][4]
Comparison of Fragmentation Patterns
The fragmentation behavior of brominated peptides shows distinct differences when compared to non-brominated and other halogenated peptides.
| Characteristic Feature | Brominated Peptides | Non-Brominated Peptides | Other Halogenated Peptides (e.g., Chlorinated) |
| Isotopic Pattern | M : M+2 ratio is ~1:1 for a single Br atom.[1][3] | Single M peak (plus natural abundance of 13C, etc.). | M : M+2 ratio is ~3:1 for a single Cl atom. |
| Characteristic Neutral Losses | Frequent neutral loss of Br (79/81 Da) and HBr (80/82 Da).[1] | Loss of water (-18 Da) or ammonia (-17 Da) from specific residues is common.[7] | Neutral loss of the specific halogen (e.g., Cl, I) and its corresponding acid (e.g., HCl, HI) occurs. The propensity depends on the C-X bond strength (C-I < C-Br < C-Cl). |
| Primary Fragment Ions | A combination of b- and y-ions (some showing the Br isotopic pattern) and prominent dehalogenated precursor ions.[1] | Predominantly b- and y-ions for sequence analysis.[7] | A combination of b- and y-ions (some showing the halogen isotopic pattern) and dehalogenated precursor ions. |
| Identification Confidence | High, due to the highly characteristic 1:1 isotopic doublet.[1] | Dependent on accurate mass and MS/MS fragmentation match to a database. | High for chlorine due to the 3:1 pattern; Iodine is monoisotopic. |
Visualizing Fragmentation and Workflows
To better understand the processes involved, the following diagrams illustrate the fragmentation pathways of a brominated peptide and a typical experimental workflow.
Caption: MS/MS fragmentation of a brominated peptide.
Caption: Experimental workflow for brominated peptide analysis.
Experimental Protocol: LC-MS/MS Analysis of Brominated Peptides
This protocol outlines a general procedure for the analysis of brominated peptides from a complex protein sample.
1. Sample Preparation and Enzymatic Digestion
-
Protein Reduction and Alkylation : Reduce disulfide bonds in the protein sample using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA). This step is crucial for complete digestion.
-
Enzymatic Digestion : Digest the protein sample into smaller peptides using a protease such as trypsin. A standard protocol involves incubating the protein with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.
-
Sample Cleanup : Desalt and concentrate the digested peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Reconstitution : Dry the eluted peptides in a vacuum centrifuge and reconstitute them in a suitable solvent for LC-MS analysis, typically 2% acetonitrile with 0.1% formic acid in water.[1]
2. Liquid Chromatography (LC) Separation
-
Column : Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.[1]
-
Mobile Phases :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient : Separate the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 40% B over 60 minutes.
3. Mass Spectrometry (MS) Analysis
-
Ionization : Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition : Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.[1]
-
MS1 Full Scan : The instrument performs a high-resolution full MS scan to detect precursor ions. It is in this scan that the characteristic 1:1 isotopic pattern of brominated peptides should be visible.
-
MS/MS Scans : The instrument automatically selects the most abundant precursor ions from the MS1 scan for fragmentation via CID.
-
-
Fragmentation Energy : Optimize the collision energy (e.g., normalized collision energy) to achieve a balance between precursor ion depletion and the generation of a rich spectrum of fragment ions, including both backbone fragments and ions resulting from neutral loss of HBr.
4. Data Analysis
-
Database Search : Use a suitable software suite (e.g., Mascot, MaxQuant) to search the generated MS/MS spectra against a protein database.
-
Modifications : When setting up the search, include the mass shift for the brominated residue (e.g., bromotyrosine) as a variable modification.
-
Manual Validation : Manually inspect the MS/MS spectra of identified brominated peptides to confirm the presence of characteristic fragment ions, including the isotopic pairs for b- and y-ions and the neutral loss of HBr. The presence of bromide ions at m/z 79 and 81 can also serve as a strong indicator.[1]
References
A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Amino Acids
The therapeutic potential of peptides is often limited by their susceptibility to rapid degradation by proteases in the body. A primary strategy to overcome this challenge is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of the enzymatic stability of D-amino acid-containing peptides versus their L-amino acid counterparts, supported by experimental data and detailed protocols for assessment.
The Stereochemical Advantage: How D-Amino Acids Confer Protease Resistance
Proteases, the enzymes responsible for peptide cleavage, are inherently chiral. They have evolved to specifically recognize and bind substrates composed of L-amino acids. The incorporation of a D-amino acid introduces a stereochemical barrier.[1] The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the active site of the protease.[1] This poor binding affinity dramatically reduces the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulation time.[1][2][3] Molecular dynamics simulations have shown that converting from L- to D-amino acids can severely compromise the binding affinity between a peptide and a protease like trypsin.[2][3]
This fundamental principle is visualized in the diagram below, illustrating how the stereospecificity of a protease's active site leads to the degradation of L-peptides while D-peptides remain intact.
Comparative Stability Data: L-Peptides vs. D-Peptides
The incorporation of D-amino acids has been consistently shown to enhance peptide stability against various proteases and in biological fluids. The following table summarizes representative experimental data comparing the stability of L-amino acid peptides with their D-amino acid-containing counterparts.
| Peptide Type | Modification | Assay Condition | Stability / Half-Life (L-Peptide) | Stability / Half-Life (D-Peptide) | Analytical Method |
| Antimicrobial Peptide (AMP) | All L-amino acids vs. All D-amino acids | Human Serum | Susceptible to degradation | Completely resistant | HPLC[4] |
| Antimicrobial Peptide (Polybia-CP) | L-lysine vs. D-lysine substitution | Trypsin & Chymotrypsin | Susceptible to degradation | Improved stability | HPLC, Activity Assay[5] |
| MUC2 Epitope Peptide | L-amino acids vs. partial D-amino acid substitution | Human Serum | Degraded | High resistance to degradation | Competitive ELISA[6] |
| LF11-derived Antitumor Peptide | All L-amino acids vs. partial D-amino acid substitution | Presence of Serum | Degraded | Stabilizing effect observed | SDS-PAGE[7] |
| Arginine-Rich Peptide (R4F4) | Linear L-peptide vs. All D-amino acid derivative | Human Serum & Trypsin | Efficacy decreased | Significantly improved resistance | Activity Assay[8] |
Experimental Protocols for Assessing Enzymatic Stability
A standardized protocol is crucial for accurately assessing and comparing the stability of modified peptides. The following outlines a typical workflow for an in vitro enzymatic stability assay using human serum, followed by analysis with High-Performance Liquid Chromatography (HPLC).
General Workflow for Stability Assessment
The process involves synthesizing the peptide, incubating it in a proteolytic medium like serum, stopping the reaction at set intervals, and quantifying the remaining intact peptide.
Detailed Experimental Protocol: Serum Stability Assay
Objective: To determine the half-life (t½) of L- and D-amino acid-containing peptides in human serum.
1. Materials and Reagents:
-
Test Peptides (L- and D-analogues), lyophilized
-
Human Serum (pooled, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC System (Reverse-Phase column, e.g., C18)
-
Incubator or water bath at 37°C
-
Centrifuge
2. Procedure:
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of each test peptide in PBS.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
In a microcentrifuge tube, add 95 µL of the pre-warmed human serum.
-
Add 5 µL of the peptide stock solution to the serum to achieve a final concentration of 50 µg/mL. Mix gently.
-
This tube represents the t=0 sample. Immediately quench the reaction as described in step 4.
-
Prepare identical tubes for each subsequent time point (e.g., 1, 4, 8, 24 hours) and place them in a 37°C incubator.[9][10]
-
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Quenching and Protein Precipitation:
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the peptide, to a new HPLC vial for analysis.[11]
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC system.
-
Run a gradient of ACN and water (both with 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatogram.
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[9][10]
-
Impact on Biological Activity and Drug Development
The enhanced stability conferred by D-amino acids has profound implications for therapeutic applications. A longer half-life means the peptide can circulate in the body for an extended period, leading to improved bioavailability and a reduced dosing frequency.[12] This sustained presence can enhance the peptide's therapeutic effect, for instance, by providing prolonged antagonism of a signaling pathway involved in a disease state.
The diagram below illustrates this concept, showing how a stable D-peptide antagonist can maintain inhibition of a receptor over time, while its L-counterpart is quickly degraded, allowing the signaling pathway to reactivate.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
A Comparative Analysis of Protecting Groups for Halogenated Tyrosines in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of halogenated tyrosine residues into peptides is a critical strategy for modulating biological activity, enhancing binding affinity, and introducing probes for biochemical assays. The success of synthesizing these modified peptides hinges on the judicious selection of protecting groups for the halogenated tyrosine's phenolic hydroxyl group. This guide provides an objective comparison of common protecting groups, supported by experimental data, to facilitate the strategic design of peptide synthesis protocols.
The two predominant strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. The choice between these dictates the selection of orthogonal side-chain protecting groups.
Quantitative Comparison of Protecting Groups
The following tables summarize the performance of various protecting groups for the phenolic hydroxyl group of halogenated tyrosines. Data is compiled from literature and represents typical outcomes, which can vary based on the specific peptide sequence and reaction conditions.
Table 1: Protecting Groups Compatible with Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Protecting Group | Halogenated Tyrosine | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Efficiency (%) | Potential Side Reactions |
| tert-Butyl (tBu) | 3-Iodo-Tyr, 3,5-Dichloro-Tyr, 3-Bromo-Tyr | >95 | TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.[1] | >95 | Alkylation of the aromatic ring by the tert-butyl cation, especially in the presence of electron-donating halogen substituents. |
| Benzyl (Bzl) | 3-Iodo-Tyr, 3,5-Dichloro-Tyr, 3-Bromo-Tyr | 85-95 | Strong acids like HF or TFMSA. Partially labile to TFA.[2] | 90-95 (with strong acid) | O to C migration of the benzyl group under acidic conditions. Partial deprotection during repeated TFA treatments in long syntheses. |
| Methyl (Me) | 3-Iodo-Tyr, 3,5-Dichloro-Tyr, 3-Bromo-Tyr | >90 | Harsher conditions, such as HBr or BBr₃. Stable to standard TFA cleavage. | 80-90 | Incomplete deprotection can be an issue. |
Table 2: Protecting Groups Compatible with Boc-Based Solid-Phase Peptide Synthesis (SPPS)
| Protecting Group | Halogenated Tyrosine | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Efficiency (%) | Potential Side Reactions |
| Benzyl (Bzl) | 3-Iodo-Tyr, 3,5-Dichloro-Tyr, 3-Bromo-Tyr | 85-95 | Strong acids like HF or TFMSA.[2] | 90-95 | O to C migration of the benzyl group under acidic conditions.[3] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | 3-Iodo-Tyr, 3,5-Dichloro-Tyr, 3-Bromo-Tyr | >90 | HF or TFMSA. Stable to 50% TFA in DCM.[1][2] | >95 | Increased stability against TFA minimizes premature deprotection and subsequent side reactions. |
| 2-Bromobenzyl (2-Br-Z) | 3-Iodo-Tyr, 3,5-Dichloro-Tyr, 3-Bromo-Tyr | >90 | HF or TFMSA. Stable to 50% TFA in DCM.[2] | >95 | Offers enhanced acid stability compared to the standard Bzl group. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific peptide sequences and protecting groups.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing 3-Iodo-Tyrosine
This protocol outlines a single coupling cycle for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[4]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Fmoc-Tyr(3-I, tBu)-OH):
-
In a separate vessel, dissolve Fmoc-Tyr(3-I, tBu)-OH (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and an activator base (e.g., DIEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Washing:
-
Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
5. Final Cleavage and Deprotection:
-
After synthesis completion, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis of a Peptide Containing 3,5-Dichloro-Tyrosine
This protocol outlines a single coupling cycle for incorporating Boc-Tyr(3,5-Cl₂, 2,6-Cl₂Bzl)-OH.
1. Resin Swelling and Deprotection:
-
Swell the MBHA resin in DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then for 30 minutes.
-
Wash with DCM, isopropanol, and then DCM.
2. Neutralization:
-
Treat the resin with 10% DIEA in DCM (2 x 2 min).
-
Wash with DCM.
3. Amino Acid Coupling (Boc-Tyr(3,5-Cl₂, 2,6-Cl₂Bzl)-OH):
-
Dissolve Boc-Tyr(3,5-Cl₂, 2,6-Cl₂Bzl)-OH (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with the ninhydrin test.
4. Washing:
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with methanol and dry under vacuum.
-
Treat the resin with anhydrous HF with a scavenger (e.g., anisole) at 0°C for 1 hour in a specialized apparatus.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide by RP-HPLC.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in peptide synthesis and the biological pathways in which these modified peptides are often studied.
Caption: Workflow for Fmoc-based SPPS of a peptide containing a halogenated tyrosine.
Caption: A simplified diagram of a generic tyrosine kinase receptor signaling pathway.
References
Confirming Boc-3,5-Dibromo-D-tyrosine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, confirming the site-specific incorporation of unnatural amino acids is a critical step. This guide provides a comprehensive comparison of Edman degradation and mass spectrometry for validating the incorporation of Boc-3,5-Dibromo-D-tyrosine, supported by experimental protocols and data-driven insights.
Method Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for peptide sequencing depends on various factors, including the nature of the unnatural amino acid, the required sequence coverage, sample amount, and the specific research question.[1] While Edman degradation offers a classic, stepwise approach to N-terminal sequencing, mass spectrometry has emerged as a powerful and versatile alternative.[1][2]
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Stepwise chemical cleavage and identification of N-terminal amino acids.[3] | Measurement of mass-to-charge ratio of peptide fragments to deduce the sequence.[4] |
| Compatibility with Unnatural Amino Acids | Variable; dependent on the side chain's reactivity and the stability of the PTH-amino acid derivative.[1] | Generally high; success is contingent on the fragmentation efficiency and the mass shift of the unnatural amino acid.[1] |
| Throughput | Low; each cycle takes approximately one hour, and it cannot handle multiple samples simultaneously.[4] | High; capable of analyzing numerous samples in a single run, making it ideal for large-scale studies.[4] |
| Sample Requirement | High purity is essential; contaminating proteins can disrupt the sequencing process.[2] Requires around 100 pmol of peptide.[4] | Can handle complex mixtures, though purification is often recommended for cleaner data.[5] |
| Sequence Coverage | Typically limited to the first 20-30 N-terminal residues due to decreasing efficiency with each cycle.[3][6] | Can achieve full sequence coverage by analyzing overlapping peptide fragments. |
| Data Analysis | Straightforward; involves comparing the retention time of the released PTH-amino acid with standards.[7] | Can be complex, especially for de novo sequencing of novel unnatural amino acids, often requiring sophisticated software.[1] |
| Confirmation of this compound | The Boc protecting group on the side chain is expected to be stable during the Edman cycles. The resulting PTH-Boc-3,5-Dibromo-D-tyrosine will have a unique retention time on HPLC. A standard for this derivative would be required for unambiguous identification. | The mass of the peptide containing this compound will show a predictable mass shift. Tandem MS (MS/MS) can pinpoint the exact location of the modified residue within the peptide sequence. |
Experimental Protocols
Edman Degradation Protocol for a Peptide Containing this compound
This protocol outlines the key steps for confirming the incorporation of this compound using an automated peptide sequencer.
1. Sample Preparation:
-
Ensure the peptide sample is of high purity (>95%), free from salts, detergents, and other contaminants that could interfere with the Edman chemistry.[2][6]
-
If the N-terminus is protected with a Boc group, it must be removed prior to sequencing using an acid such as trifluoroacetic acid (TFA), followed by neutralization.
-
Lyophilize the purified peptide to remove any residual solvents.
2. Edman Degradation Cycles: The automated sequencer will perform the following steps iteratively.[8][9]
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.[8]
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[10]
-
Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[8]
3. HPLC Analysis:
-
The resulting PTH-amino acid derivative from each cycle is injected into a high-performance liquid chromatography (HPLC) system.[10]
-
The retention time of the eluted PTH derivative is compared to a standard chromatogram of known PTH-amino acids for identification.[7]
-
Identification of PTH-Boc-3,5-Dibromo-D-tyrosine: The PTH derivative of this compound is expected to have a unique and significantly later retention time compared to the standard 20 amino acids due to its hydrophobicity and size. For unambiguous confirmation, a synthesized standard of PTH-Boc-3,5-Dibromo-D-tyrosine should be run on the same HPLC system to determine its characteristic retention time.
4. Data Interpretation:
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
-
The appearance of a novel peak at the expected cycle number, corresponding to the retention time of the PTH-Boc-3,5-Dibromo-D-tyrosine standard, confirms its incorporation at that position.
Visualizing the Edman Degradation Workflow
The following diagram illustrates the process of confirming the incorporation of this compound using Edman degradation.
Caption: Workflow for confirming this compound incorporation via Edman degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Applications and Challenges of Edman Sequencing in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. ehu.eus [ehu.eus]
- 11. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Purity Assessment of Synthetic Peptides Containing Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into synthetic peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities. However, the unique structural and physicochemical characteristics of these modified peptides present significant analytical challenges, particularly in the accurate assessment of their purity. This guide provides an objective comparison of key analytical techniques for determining the purity of synthetic peptides containing unnatural amino acids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals.
The Challenge of Impurities in Synthetic Peptides with Unnatural Amino Acids
The chemical synthesis of peptides, while a mature technology, can introduce various impurities. These can be broadly categorized as process-related impurities (e.g., deletion sequences, truncated sequences, protecting group remnants) and product-related impurities (e.g., aggregation, oxidation, deamidation). The presence of unnatural amino acids can exacerbate these challenges in several ways:
-
Altered Reactivity and Stability: The unique side chains of UAAs can influence the efficiency of peptide bond formation and deprotection steps during solid-phase peptide synthesis (SPPS), potentially leading to a higher incidence of side reactions and the formation of deletion or truncated sequences.
-
Modified Physicochemical Properties: UAAs can significantly alter the hydrophobicity, charge, and conformational properties of a peptide, which can impact its solubility and behavior during purification and analysis.
-
Stereoisomeric Impurities: The synthesis of peptides containing D-amino acids or other chiral UAAs introduces the risk of enantiomeric impurities, which can be difficult to separate and quantify.
-
Lack of Reference Standards: For novel UAAs, the absence of well-characterized reference standards for the peptide and its potential impurities can complicate method development and validation.
Comparison of Key Analytical Methods
A multi-faceted approach employing orthogonal analytical methods is essential for the comprehensive purity assessment of synthetic peptides containing unnatural amino acids. The following table summarizes and compares the most commonly used techniques.
| Method | Principle | Information Provided | Advantages for UAA Peptides | Limitations for UAA Peptides | Typical Purity Determination |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Retention time, peak area (% purity). | High resolution for separating closely related impurities. | Co-elution of impurities with the main peak is possible. The hydrophobicity of UAAs can significantly alter retention times, requiring method optimization. | Relative purity based on UV absorbance at 210-230 nm. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio (m/z). | Molecular weight confirmation, impurity identification, sequence verification. | High sensitivity for detecting low-level impurities. Can identify unexpected modifications and byproducts related to the UAA. | Not inherently quantitative without appropriate standards. Fragmentation patterns of UAAs may be complex and require careful interpretation. | Semi-quantitative assessment based on relative ion intensities. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Amino acid composition and stoichiometry. | Can confirm the incorporation and quantify the amount of the UAA. | Destructive method. Complete hydrolysis of peptides containing certain UAAs can be challenging. | Provides absolute peptide content but not the percentage of the main peptide sequence versus impurities. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Enantiomeric purity. | Essential for peptides containing D-amino acids or other chiral UAAs. | Requires specialized columns and method development. | Percentage of the desired enantiomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Detailed structural information, including conformation and the presence of isomers. | Can provide unambiguous structural elucidation of the peptide and its impurities, including the UAA. | Lower sensitivity compared to MS. Complex spectra for larger peptides. | Qualitative assessment of purity based on the presence of unexpected signals. |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
This protocol provides a general starting point for the purity analysis of a synthetic peptide containing a UAA. Optimization of the gradient and column chemistry will likely be required based on the specific properties of the peptide.
Materials:
-
Peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm (if aromatic residues are present).
-
Column Temperature: 30-40 °C.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized to achieve good resolution of the main peak from impurities.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the percent purity as: (% Purity) = (Area of main peak / Total area of all peaks) x 100.
-
Protocol 2: Mass Spectrometry for Identity and Impurity Identification
This protocol outlines a general workflow for confirming the molecular weight of the target peptide and identifying potential impurities using LC-MS.
Materials:
-
Peptide sample (can be the eluent from the HPLC analysis)
-
Solvents compatible with mass spectrometry (e.g., 0.1% formic acid in water and ACN)
Procedure:
-
Sample Infusion/Injection: The sample is introduced into the mass spectrometer either directly via infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide. The observed mass should be compared to the theoretical mass.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the target peptide for fragmentation (e.g., using collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the monoisotopic mass of the peptide.
-
Analyze the MS/MS data to confirm the sequence. For peptides with UAAs, manual interpretation or specialized software may be necessary to account for the mass of the UAA residue.
-
Search for peaks corresponding to expected impurities (e.g., deletions, truncations, modifications).
-
Protocol 3: Amino Acid Analysis for Compositional Verification
This protocol describes the general steps for determining the amino acid composition of a peptide containing a UAA.
Materials:
-
Peptide sample
-
6 M HCl
-
Derivatization reagent (e.g., o-phthalaldehyde, OPA)
-
Amino acid standards (including the UAA if available)
Procedure:
-
Hydrolysis:
-
Place a known amount of the peptide in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110 °C for 24 hours.
-
-
Derivatization:
-
Neutralize the hydrolysate.
-
Derivatize the free amino acids with a suitable reagent (e.g., OPA) to make them detectable by fluorescence or UV.
-
-
Chromatographic Separation:
-
Separate the derivatized amino acids using a dedicated amino acid analyzer or a standard HPLC system with a suitable column and gradient.
-
-
Quantification:
-
Identify and quantify each amino acid by comparing its retention time and peak area to those of known standards.
-
Calculate the molar ratios of the amino acids and compare them to the expected composition of the peptide.
-
Mandatory Visualizations
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-3,5-Dibromo-D-tyrosine
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-3,5-Dibromo-D-tyrosine, a specialized amino acid derivative commonly used in peptide synthesis and drug development. Adherence to these protocols is essential for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
| Personal Protective Equipment (PPE) | First Aid Measures |
| Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. | Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). | Skin Contact: Wash off with soap and plenty of water. |
| Respiratory Protection: In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Body Protection: Wear a lab coat or other protective clothing. | Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled with care to prevent environmental contamination. As a halogenated organic compound, it is classified as hazardous waste and requires specialized disposal methods.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid creating dust. If sweeping is necessary, use a soft brush and dustpan to minimize airborne particles.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must also be placed in the designated hazardous waste container.
-
Solutions: If this compound is in a solution, it should be collected in a sealed, labeled container. Do not pour any solutions containing this compound down the drain.[1]
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from heat, ignition sources, and incompatible materials.
4. Final Disposal:
-
The disposal of this compound must be conducted by a licensed professional waste disposal service.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Environmental and Regulatory Considerations
It is imperative to prevent the release of this compound into the environment.[1] This compound is not readily biodegradable and its effects on aquatic life are not fully known. Therefore, under no circumstances should it be disposed of in drains or in general laboratory trash. All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Personal protective equipment for handling Boc-3,5-Dibromo-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Boc-3,5-Dibromo-D-tyrosine.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of any chemical. For this compound, which is a white to off-white powder, the following PPE is recommended to prevent dermal, ocular, and respiratory exposure.[1][4]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should be splash-proof.[3] A face shield provides an additional layer of protection against splashes and airborne particles. |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile rubber) | Nitrile gloves offer good resistance to a variety of chemicals.[3] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Lab Coat | A flame-resistant lab coat should be worn to protect against spills and splashes. | |
| Closed-toe Shoes | Impermeable, closed-toe shoes are mandatory to protect feet from spills. | |
| Respiratory Protection | NIOSH-approved Respirator | To be used in areas with inadequate ventilation or when the potential for airborne dust exists.[3] A risk assessment should determine the appropriate cartridge type (e.g., for organic vapors and particulates).[5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][6]
-
Preparation:
-
Handling:
-
When weighing, use weigh boats to minimize spillage.[4]
-
Avoid pouring the powder directly from the bottle; use a spatula to transfer small amounts.[4]
-
Keep the container closed whenever possible to prevent accidental spills and reduce dust generation.[4]
-
Conduct all experimental procedures that may generate dust or vapors within the chemical fume hood.[3]
-
-
Post-Procedure:
-
Decontaminate glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[3]
-
Wipe down the work surface with a damp cloth or use a HEPA vacuum for cleaning; avoid dry sweeping.[4]
-
Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.
-
Waste Segregation: Halogenated organic waste, such as this compound and any contaminated materials, must be collected in a designated, properly labeled, and sealed waste container separate from non-halogenated waste.[3]
-
Container Management: Use approved, leak-proof containers for hazardous waste.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
